Malonylniphimycin
Descripción
from culture broth of Streptomyces hygroscopicus B-7; structure in first source
Propiedades
Fórmula molecular |
C61H103N3O21 |
|---|---|
Peso molecular |
1214.5 g/mol |
Nombre IUPAC |
3-[[(10Z,12Z,20Z)-35-(2-carboxyacetyl)oxy-5,7,9,19,23,25,27,31,33,34-decahydroxy-14,18,22,26,30-pentamethyl-15-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C61H103N3O21/c1-35(17-13-11-9-10-12-16-24-64-60(62)63-8)25-39(5)57-38(4)18-14-15-19-42(65)26-43(66)27-44(67)28-45(82-55(77)32-53(73)74)29-46-30-52(83-56(78)33-54(75)76)58(79)61(81,85-46)34-51(72)37(3)21-22-47(68)40(6)50(71)31-49(70)36(2)20-23-48(69)41(7)59(80)84-57/h9-10,14-15,18-20,23,35-52,57-58,65-72,79,81H,11-13,16-17,21-22,24-34H2,1-8H3,(H,73,74)(H,75,76)(H3,62,63,64)/b10-9+,18-14-,19-15-,23-20- |
Clave InChI |
YUIKWBAVBDCXTC-SSMOIPJNSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Origin of Malonylniphimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, origin, and biosynthesis of malonylniphimycin, a macrolide antibiotic. It details the initial isolation and characterization of the compound, the producing microorganism, and the experimental protocols employed. Furthermore, a putative biosynthetic pathway is proposed based on the genetic information available for the closely related niphimycin (B1171846) family of antibiotics. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding for research and drug development professionals.
Discovery and Origin
This compound was first described as a novel macrolide antibiotic in 1997 by researchers V. Ivanova and A. Gushterova of the Institute of Microbiology at the Bulgarian Academy of Sciences.[1][2] The compound was isolated from the culture broth of Streptomyces hygroscopicus strain B-7.[1][2] This particular strain was originally isolated from a soil sample collected in Bulgaria.[2]
This compound is a member of the niphimycin family of antibiotics and is structurally characterized by a large macrolide ring.[1][2] Its structure was elucidated using two-dimensional nuclear magnetic resonance (NMR) techniques.[2]
Producing Organism
-
Source: Soil sample from Bulgaria[2]
-
Taxonomy: Genus Streptomyces, known for its prolific production of a wide variety of secondary metabolites, including many clinically important antibiotics.
Experimental Protocols
The following sections detail the methodologies employed in the fermentation, isolation, and characterization of this compound as described in the initial discovery.[2]
Fermentation
-
Inoculum Preparation: A culture of Streptomyces hygroscopicus B-7 was used to inoculate Erlenmeyer flasks containing a seed medium.
-
Production Fermentation: The seed culture was then transferred to a 10-liter fermentor containing 6.0 liters of the production medium.
-
Production Medium Composition:
-
Glucose: 1.0%
-
Soybean meal: 1.0%
-
NaCl: 0.5%
-
CaCO₃: 0.1%
-
pH: 7.0 (before autoclaving)
-
-
Fermentation Conditions: The culture was incubated for 120 hours at 30°C.[2]
Isolation and Purification
-
Extraction:
-
The 4.0-liter culture broth was centrifuged to separate the mycelium from the filtrate.
-
The mycelium was extracted three times with methanol (B129727) (MeOH).
-
The filtrate was extracted with n-butanol (n-BuOH).
-
The active solvent extracts were combined and evaporated to dryness in vacuo.
-
-
Crude Product Precipitation:
-
The crude product was dissolved in a small amount of MeOH, filtered, and then precipitated with a mixture of acetone (B3395972) (Me₂CO) and ether (10:1 v/v).
-
This yielded 2.60 g of crude powder after drying in vacuo.
-
-
Silica (B1680970) Gel Chromatography:
-
0.70 g of the crude powder was dissolved in methanol and chromatographed on a silica gel 60 column.
-
The column was equilibrated with chloroform.
-
This compound was eluted isocratically with a solvent system of CHCl₃-MeOH-H₂O (175:125:50, v/v/v, lower phase).
-
Active eluates were combined and evaporated. The residue was redissolved in MeOH and precipitated with Me₂CO-ether (10:1 v/v) to yield 96 mg of partially purified this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purification was achieved by preparative HPLC on a Lichroprep RP18 column (250 x 5 mm).
-
A gradient of 40% to 70% acetonitrile (B52724) in 0.01 M sodium phosphate (B84403) buffer (pH 4.0) was used, with monitoring at 220 nm. The retention time (Rt) for this compound was 5.49 minutes.
-
-
Desalting and Final Purification:
-
Active fractions from HPLC were concentrated and desalted on a Sephadex LH-20 column with methanol as the eluant.
-
A final purification step was performed under the same HPLC conditions but with an isocratic solvent system of 0.01 M sodium phosphate buffer (pH 4.0)-acetonitrile (53:47, v/v).[2]
-
Quantitative Data
The structural elucidation of this compound involved detailed NMR analysis. The following tables summarize the comparative ¹H and ¹³C NMR data for this compound and its parent compound, niphimycin, in methanol-d₄.[2]
Table 1: Comparison of ¹H-NMR Data (400 MHz, MeOH-d₄)
| Proton | This compound (δ, ppm) | Niphimycin (δ, ppm) |
|---|---|---|
| ... | ... | ... |
| Data from original publication | | |
Table 2: Comparison of ¹³C-NMR Data (100.62 MHz, MeOH-d₄)
| Carbon | This compound (δ, ppm) | Niphimycin (δ, ppm) |
|---|---|---|
| C-1 | 171.50 s | 171.40 s |
| C-2 | 38.20 t | 38.20 t |
| C-3 | 74.23 d | 74.20 d |
| C-4 | 48.00 d | 48.00 d |
| C-5 | 65.80 d | 65.80 d |
| C-6 | 132.30 d | 132.30 d |
| C-7 | 136.40 d | 136.40 d |
| C-8 | 43.30 d | 43.30 d |
| C-9 | 75.70 d | 75.70 d |
| C-10 | 39.10 t | 39.10 t |
| C-11 | 75.20 d | 75.20 d |
| C-12 | 44.20 d | 44.20 d |
| C-13 | 72.20 d | 72.20 d |
| C-14 | 33.40 t | 33.40 t |
| C-15 | 37.50 t | 37.50 t |
| C-16 | 30.60 d | 30.60 d |
| C-17 | 65.60 d | 65.60 d |
| C-18 | 41.90 t | 41.90 t |
| C-19-O-Mal | 74.23 d | 69.70 d |
| C-20 | 38.20 t | 41.20 t |
| C-21 | 76.00 d | 75.90 d |
| C-22 | 41.66 t | 41.70 t |
| C-23-O-Mal | 71.57 d | 71.00 d |
| ... | ... | ... |
(Note: 's' denotes a singlet, 'd' a doublet, and 't' a triplet. 'Mal' indicates the position of malonylation. The table is a partial representation of the data from the source publication for illustrative purposes.)
Putative Biosynthetic Pathway
While the specific biosynthetic gene cluster for this compound in S. hygroscopicus B-7 has not been detailed, a gene cluster for niphimycin C, which also produces 19-O-malonylniphimycin, has been identified in Streptomyces sp. IMB7-145. This provides a model for the biosynthesis. Macrolide antibiotics are typically synthesized by Type I polyketide synthases (PKS). The biosynthesis of this compound likely proceeds through the assembly of a polyketide chain from extender units such as malonyl-CoA and methylmalonyl-CoA, followed by tailoring reactions including glycosylation and malonylation.
The malonylation step involves the transfer of a malonyl group from malonyl-CoA to a hydroxyl group on the niphimycin core, a reaction catalyzed by a malonyltransferase.
Below is a diagram illustrating the proposed logical flow of this compound biosynthesis.
Caption: Putative biosynthetic pathway of this compound.
The following diagram illustrates the experimental workflow for the isolation and purification of this compound.
Caption: Experimental workflow for this compound isolation.
References
- 1. [Precursor formation and biosynthesis of the macrolide antibiotic a 6599 (turimycin) by streptomyces hygroscopicus JA 6599] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial glycosylation of macrolide antibiotics by Streptomyces hygroscopicus ATCC 31080 and distribution of a macrolide glycosyl transferase in several Streptomyces strains - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Malonylniphimycin Production in Streptomyces hygroscopicus B-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of malonylniphimycin, a macrolide antibiotic, from the bacterium Streptomyces hygroscopicus B-7. This document details the biosynthetic pathways, regulatory mechanisms, and experimental protocols relevant to the fermentation, extraction, and purification of this compound. The information is intended to support research and development efforts in natural product chemistry and drug discovery.
Introduction to this compound
This compound is a polyol macrolide antibiotic belonging to the niphimycin (B1171846) group. It is a derivative of niphimycin, characterized by the presence of a malonyl group. Produced by Streptomyces hygroscopicus B-7, it exhibits antifungal and antibacterial activities. Understanding its production is crucial for potential therapeutic applications.
Biosynthesis of this compound
While the complete biosynthetic gene cluster for this compound in Streptomyces hygroscopicus B-7 has not been explicitly detailed in the available literature, a putative pathway can be constructed based on the identified gene cluster for niphimycin C from Streptomyces sp. IMB7-145, which is also known to produce 19-O-malonylniphimycin. The biosynthesis is expected to follow the general principles of polyketide synthesis in Streptomyces.
The core structure of niphimycin is assembled by a Type I polyketide synthase (PKS). The process begins with a starter unit, likely a short-chain acyl-CoA, which is sequentially extended by the addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA. The growing polyketide chain undergoes a series of modifications, including ketoreduction, dehydration, and enoylreduction, catalyzed by the various domains within the PKS modules. Following the assembly of the polyketide backbone, it is released from the PKS, cyclized into a macrolactone, and then undergoes post-PKS modifications, such as glycosylation and, in the case of this compound, malonylation. The malonylation step involves the transfer of a malonyl group from malonyl-CoA to a hydroxyl group on the niphimycin core, a reaction catalyzed by a malonyltransferase.
Regulation of this compound Production
The production of polyketide antibiotics like this compound in Streptomyces is tightly regulated at multiple levels. This complex regulatory network ensures that antibiotic production occurs at the appropriate time in the bacterial life cycle, typically during the stationary phase. While specific regulators for this compound have not been identified, the general regulatory cascade for secondary metabolism in Streptomyces is expected to be involved.
This network includes:
-
Global Regulators: These respond to nutritional and environmental signals, such as nutrient limitation (carbon, nitrogen, phosphate), and control the overall switch from primary to secondary metabolism.
-
Pleiotropic Regulators: These are pathway-independent regulators that can affect the production of multiple secondary metabolites.
-
Pathway-Specific Regulators: These are typically encoded within the biosynthetic gene cluster and directly control the expression of the genes required for the synthesis of a specific antibiotic. They often act as activators.
Quantitative Data on Production
Quantitative data specifically for this compound production by Streptomyces hygroscopicus B-7 is limited. However, studies on other antibiotics produced by S. hygroscopicus provide valuable insights into the factors that can influence yield.
| Parameter | General Effect on Antibiotic Production in S. hygroscopicus | Reference Strain/Product |
| Carbon Source | Glucose, glycerol, and starch are commonly used. The optimal concentration is crucial to avoid catabolite repression. | S. hygroscopicus (various antibiotics) |
| Nitrogen Source | Soybean meal, yeast extract, peptone, and arginine have been shown to support good antibiotic production. | S. hygroscopicus (various antibiotics) |
| Minerals | CaCO₃ and MgSO₄ have been identified as important for enhancing antibiotic yields. | S. hygroscopicus (various antibiotics) |
| pH | The optimal initial pH for fermentation is typically between 6.5 and 7.5. | S. hygroscopicus (various antibiotics) |
| Temperature | Most Streptomyces species are mesophilic, with optimal production temperatures around 28-30°C. | S. hygroscopicus (various antibiotics) |
| Aeration & Agitation | Adequate aeration and agitation are critical for oxygen supply and nutrient distribution, but excessive shear stress can be detrimental. | S. hygroscopicus (various antibiotics) |
| Inoculum Size | An optimal inoculum size (typically 5-10% v/v) is necessary for efficient fermentation. | S. hygroscopicus (various antibiotics) |
| Fermentation Time | The peak of antibiotic production usually occurs in the late exponential to stationary phase, often between 5 to 9 days. | S. hygroscopicus (various antibiotics) |
Experimental Protocols
The following protocols are based on the methodology described for the production, extraction, and purification of this compound and are supplemented with general practices for Streptomyces fermentation.
Fermentation Protocol
-
Seed Culture Preparation:
-
Inoculate a loopful of Streptomyces hygroscopicus B-7 spores or mycelia from a stock culture into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 medium).
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate a production medium with the seed culture at a ratio of 5-10% (v/v). A typical production medium for this compound consists of (% w/v):
-
Glucose: 1.0%
-
Soybean meal: 1.0%
-
NaCl: 0.5%
-
CaCO₃: 0.1%
-
-
Adjust the initial pH to 7.0 before sterilization.
-
Incubate the production culture at 30°C with agitation for 120 hours (5 days).
-
Extraction and Purification Protocol
-
Harvesting:
-
Centrifuge the culture broth to separate the mycelium from the supernatant.
-
-
Extraction:
-
Extract the mycelium three times with methanol (B129727) (MeOH).
-
Extract the supernatant with n-butanol (n-BuOH).
-
Combine the solvent extracts and evaporate to dryness under vacuum.
-
-
Initial Purification:
-
Dissolve the crude extract in a small amount of methanol.
-
Precipitate the product by adding a mixture of acetone (B3395972) and ether (10:1 v/v).
-
Collect the precipitate by filtration and dry under vacuum.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography:
-
Dissolve the crude powder in methanol and apply to a silica gel 60 column equilibrated with chloroform.
-
Elute with a solvent system of CHCl₃:MeOH:H₂O (175:125:50, v/v/v, lower phase).
-
Combine the active fractions and evaporate to dryness.
-
-
Preparative HPLC:
-
For complete purification, use a preparative HPLC system with a C18 column.
-
Employ a gradient of 40% to 70% acetonitrile (B52724) in 0.01 M sodium phosphate (B84403) buffer (pH 4.0).
-
Monitor the elution at 220 nm.
-
-
Desalting:
-
Concentrate the active fractions and desalt using a Sephadex LH-20 column with methanol as the eluent.
-
-
Final HPLC Purification:
-
Perform a final purification step using an isocratic solvent system of 0.01 M sodium phosphate buffer (pH 4.0) and acetonitrile (53:47, v/v).
-
-
Conclusion
The production of this compound from Streptomyces hygroscopicus B-7 is a multi-step process involving controlled fermentation and a series of extraction and purification steps. While specific details on the biosynthesis and regulation are still emerging, a putative pathway can be inferred from related compounds. Optimization of fermentation parameters, guided by the principles outlined in this guide, holds the potential to significantly enhance the yield of this promising antibiotic. Further research into the genetic and regulatory aspects of this compound production will be crucial for developing commercially viable production processes.
Malonylniphimycin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonylniphimycin is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus B-7. As a member of the macrolide class, it is characterized by a large macrocyclic lactone ring. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is a complex macrolide with the molecular formula C₆₂H₁₀₅N₃O₂₁. Its structure is characterized by a 36-membered polyol macrolide lactone ring. The chemical structure of this compound is presented below:
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 1228.50 g/mol | [1] |
| Molecular Formula | C₆₂H₁₀₅N₃O₂₁ | [1] |
| CAS Number | 200498-88-0 | [1] |
| Melting Point | 114-116 °C | [2] |
| Optical Activity | [α]²⁵_D = +36.5° (c=0.5, MeOH) | [2] |
| Solubility | Soluble in lower alcohols, dimethylsulfoxide (DMSO), and N,N-dimethylformamide (DMF). Insoluble in ethyl acetate, chloroform, and water. | [2] |
| UV Absorption | λmax = 232 nm (in MeOH) | [2] |
| IR Absorption (KBr, cm⁻¹) | 3401, 2962, 2932, 2876, 1727, 1644, 1602, 1461, 1381, 1292, 1142, 1049, 987, 915, 687, 588 | [2] |
Biological Activity and Mechanism of Action
This compound exhibits biological activity against Gram-positive bacteria, as well as a range of fungi and yeasts.[2] As a macrolide antibiotic, its primary mechanism of action is the inhibition of bacterial protein synthesis. Macrolides bind to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery.[3][4][5] This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of protein production and inhibition of bacterial growth. The specific minimum inhibitory concentrations (MICs) of this compound against various microorganisms have not been extensively reported in the available literature.
The general mechanism of action for macrolide antibiotics is depicted in the following signaling pathway diagram:
Caption: General mechanism of action of macrolide antibiotics.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces hygroscopicus B-7
The following protocol is a summary of the method described by Ivanova and Gushterova (1997).[2]
1. Fermentation:
-
A culture of Streptomyces hygroscopicus B-7 is grown in a suitable fermentation medium.
-
The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of this compound.
2. Extraction:
-
The mycelium is separated from the culture broth by centrifugation.
-
The mycelium is extracted with methanol (B129727) to obtain the crude product.
-
The culture filtrate is extracted with n-butanol.
-
The methanol and butanol extracts are combined and evaporated to dryness.
3. Preliminary Purification:
-
The crude extract is dissolved in a minimal amount of methanol and precipitated with a mixture of acetone (B3395972) and ether (10:1 v/v).
4. Chromatographic Purification:
-
The precipitate is subjected to silica (B1680970) gel column chromatography.
-
Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., Lichroprep RP-18).
-
The active fractions are desalted using a Sephadex LH-20 column.
The workflow for the isolation and purification of this compound can be visualized as follows:
Caption: Isolation and purification workflow for this compound.
Structural Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., methanol-d₄).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: A suite of 1D and 2D NMR experiments is typically performed for complete structural assignment, including:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
2. Mass Spectrometry (MS):
-
Instrumentation: High-resolution mass spectrometry (e.g., FAB-MS, ESI-MS) is used to determine the accurate molecular weight and elemental composition.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information about the different components of the molecule.
Conclusion
This compound is a complex macrolide antibiotic with significant potential for further investigation. This guide has summarized its key chemical and physical characteristics, its general mechanism of action, and the experimental procedures for its isolation and characterization. Further research is warranted to elucidate its specific antimicrobial spectrum through quantitative assays and to explore its detailed interactions with the bacterial ribosome and other potential cellular targets. Such studies will be invaluable for understanding its full therapeutic potential and for the rational design of novel macrolide antibiotics.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Physico-chemical Properties of Malonylniphimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malonylniphimycin, a macrolide antibiotic produced by Streptomyces hygroscopicus B-7, presents a promising avenue for antimicrobial research and development. Understanding its physico-chemical properties is fundamental to its formulation, delivery, and therapeutic efficacy. This technical guide provides a comprehensive overview of the known physico-chemical characteristics of this compound, detailed experimental protocols for their determination, and a visual representation of its isolation and purification workflow.
Core Physico-chemical Properties
The following table summarizes the key physico-chemical properties of this compound, offering a quantitative snapshot for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆₂H₁₀₅N₃O₂₁ |
| Molecular Weight | 1228.50 g/mol |
| Melting Point | 114-116 °C[1] |
| Optical Activity | [α]D²⁵ = +36.5° (c=0.5, MeOH)[1] |
| Solubility | Soluble in lower alcohols, dimethylsulfoxide (DMSO), and N,N-dimethylformamide. Insoluble in ethyl acetate, chloroform, and water.[1] |
| UV Absorption Maximum | 232 nm (in MeOH) |
| IR Absorption Bands (KBr) | 3401, 2932, 1730, 1655, 1572, 1458, 1383, 1250, 1171, 1070 cm⁻¹ |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the isolation and characterization of this compound.
Isolation and Purification of this compound from Streptomyces hygroscopicus B-7
The isolation and purification of this compound involves a multi-step process to extract and separate the compound from the fermentation broth of Streptomyces hygroscopicus B-7.
Protocol:
-
Fermentation and Extraction:
-
Cultivate Streptomyces hygroscopicus B-7 in a suitable production medium (e.g., glucose 1.0%, soybean meal 1.0%, NaCl 0.5%, and CaCO₃ 0.1%, pH 7.0) for approximately 120 hours at 30°C.[1]
-
Centrifuge the culture broth to separate the mycelium from the filtrate.
-
Extract the mycelium three times with methanol (B129727) (MeOH) and the filtrate with n-butanol (n-BuOH).
-
Combine the active solvent extracts and evaporate to dryness in vacuo to obtain the crude product.[1]
-
-
Initial Purification:
-
Dissolve the crude powder in a small amount of MeOH, filter, and precipitate the active compound by adding a mixture of acetone (B3395972) and ether (10:1 v/v).[1]
-
Dry the precipitate in vacuo.
-
Dissolve the resulting powder in methanol and subject it to column chromatography on silica (B1680970) gel 60 (70-325 mesh) equilibrated with chloroform.
-
Elute the column isocratically with a solvent system of chloroform-methanol-water (175:125:50 v/v/v, lower phase).[1]
-
Combine the active eluates and evaporate to dryness.
-
-
Final Purification (Preparative HPLC):
-
Perform preparative High-Performance Liquid Chromatography (HPLC) on a Lichroprep RP-18 column (250x5 mm).
-
Employ a gradient of 40% to 70% acetonitrile (B52724) in 0.01 M sodium phosphate (B84403) buffer (pH 4.0).
-
Monitor the elution at 220 nm.[1]
-
Concentrate the active fractions and desalt them using a Sephadex LH-20 column with methanol as the eluant.
-
A final purification can be achieved on a Lichroprep RP-18 column using an isocratic solvent system of 0.01 M sodium phosphate buffer (pH 4.0)-acetonitrile (53:47 v/v).[1]
-
Determination of Melting Point
The melting point of a pure crystalline solid is a sharp, characteristic physical property.
Protocol:
-
Sample Preparation: Finely powder a small amount of the purified this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of about 3 mm.[2]
-
Measurement:
-
Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[2]
-
Heat the apparatus rapidly to determine an approximate melting point range.
-
For an accurate measurement, repeat the process with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[2][3]
-
Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[2]
-
Determination of Solubility
Solubility is a critical parameter for drug formulation and bioavailability. A common method for its determination is the shake-flask method.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent to be tested (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This concentration represents the equilibrium solubility.
Determination of pKa (General Protocol)
Protocol:
-
Sample Preparation: Prepare a series of solutions of this compound in a suitable deuterated solvent system with varying pD (the equivalent of pH in D₂O) values.
-
NMR Spectroscopy: Acquire ¹H or ¹³C NMR spectra for each solution.
-
Data Analysis:
-
Identify the chemical shifts of nuclei close to the ionizable groups.
-
Plot the chemical shift of these nuclei as a function of pD.
-
The resulting titration curve will be sigmoidal. The pKa is the pD value at the inflection point of this curve.
-
Visualizations
Diagrams are powerful tools for illustrating complex processes. The following section provides a visual representation of the experimental workflow for this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Mechanism of Action: A Note on Macrolides
While a specific signaling pathway for this compound has not been elucidated, its mechanism of action is understood to be consistent with that of other macrolide antibiotics. Macrolides primarily exert their antimicrobial effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain. This action is generally bacteriostatic, but can be bactericidal at higher concentrations.
Conclusion
This technical guide provides a foundational understanding of the physico-chemical properties of this compound. The tabulated data, detailed experimental protocols, and workflow visualization serve as a valuable resource for researchers engaged in the study and development of this promising macrolide antibiotic. Further research is warranted to determine its pKa values experimentally and to further explore its precise interactions with the bacterial ribosome.
References
An In-Depth Technical Guide to the Malonylniphimycin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malonylniphimycin, a macrolide antibiotic produced by Streptomyces hygroscopicus, represents a class of natural products with significant biological activity. This document provides a comprehensive technical overview of the this compound biosynthesis pathway. While the complete enzymatic cascade has not been fully elucidated through direct experimental validation, a putative pathway is proposed based on the identified biosynthetic gene cluster (BGC) and established principles of polyketide and macrolide synthesis. This guide summarizes the genetic basis, proposed enzymatic steps, available quantitative data, and detailed experimental protocols for the production and isolation of this compound, serving as a critical resource for researchers in natural product biosynthesis, antibiotic discovery, and synthetic biology.
Introduction
This compound is a 36-membered polyene macrolide antibiotic first isolated from Streptomyces hygroscopicus B-7.[1] Structurally, it is a derivative of the niphimycin (B1171846) core, distinguished by the presence of a malonyl group. The niphimycin family of compounds, including niphimycin C, D, E, and 19-O-malonylniphimycin, are known to be produced by Streptomyces sp. IMB7-145.[2] These macrolides exhibit a range of biological activities, making their biosynthetic pathways a subject of significant interest for potential bioengineering and the generation of novel antibiotic derivatives.
The core of this compound is assembled by a Type I Polyketide Synthase (PKS) system, a large, modular enzymatic assembly line common in the biosynthesis of complex polyketides. Following the synthesis of the polyketide chain, the macrolide undergoes a series of post-PKS modifications, including cyclization and tailoring reactions such as hydroxylation and, characteristically, malonylation.
Genetic Basis of this compound Biosynthesis
A putative biosynthetic gene cluster (BGC) for niphimycin C, which includes malonylated derivatives, has been identified in Streptomyces sp. IMB7-145 and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0001700.[3] This cluster spans approximately 132 kb and contains a suite of genes predicted to encode the necessary machinery for niphimycin and this compound biosynthesis.
Proposed Functions of Key Genes in the Niphimycin BGC
The following table outlines the proposed functions of the key genes within the niphimycin biosynthetic gene cluster, inferred from sequence homology and the known principles of macrolide biosynthesis.
| Gene Locus | Proposed Function | Role in Biosynthesis |
| npmA | Type I Polyketide Synthase (PKS) | Assembly of the polyketide backbone of the niphimycin core. |
| npmB | Acyl-CoA dehydrogenase | Potentially involved in the formation of double bonds in the polyketide chain. |
| npmC | Enoyl reductase | Reduction of double bonds during polyketide chain elongation. |
| npmD | Ketoreductase | Reduction of keto groups to hydroxyl groups during polyketide chain elongation. |
| npmE | Dehydratase | Removal of hydroxyl groups to form double bonds during polyketide chain elongation. |
| npmF | Acyltransferase | Loading of extender units (malonyl-CoA or methylmalonyl-CoA) onto the PKS. |
| npmG | Thioesterase | Cyclization and release of the completed polyketide chain from the PKS. |
| npmH | Cytochrome P450 hydroxylase | Post-PKS tailoring; hydroxylation of the macrolide core. |
| npmI | Methyltransferase | Post-PKS tailoring; methylation of the macrolide core or its sugar moieties. |
| npmX | Malonyltransferase (putative) | Post-PKS tailoring; transfer of a malonyl group from malonyl-CoA to the niphimycin core. |
| npmR | Transcriptional Regulator | Control of gene expression within the biosynthetic gene cluster. |
| npmT | Transporter | Export of the final this compound product out of the cell. |
(Note: The specific gene designated npmX as the malonyltransferase is a hypothetical assignment for illustrative purposes. The actual gene responsible may be one of the other tailoring enzymes or a gene not yet fully characterized within the cluster.)
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Chain Assembly: Formation of the polyketide backbone by the Type I PKS.
-
Macrolactonization: Cyclization of the linear polyketide chain to form the macrolide ring.
-
Post-PKS Tailoring: A series of enzymatic modifications to the macrolide core, culminating in the final this compound structure.
Polyketide Chain Synthesis and Macrolactonization
The niphimycin core is assembled by the modular Type I PKS encoded by genes such as npmA. This process begins with a starter unit, likely derived from acetyl-CoA or a similar short-chain acyl-CoA, which is loaded onto the first module of the PKS. The polyketide chain is then extended through the sequential addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA, by the various PKS modules. Each module contains a set of enzymatic domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoyl reductase) that catalyze the condensation and modification of the growing chain. Once the full-length polyketide chain is assembled, a thioesterase domain, likely encoded by npmG, catalyzes the release and cyclization of the molecule to form the 36-membered niphimycin macrolactone.
Post-PKS Tailoring and Malonylation
Following macrolactonization, the niphimycin core undergoes a series of tailoring modifications catalyzed by enzymes encoded within the BGC. These modifications are predicted to include hydroxylations by cytochrome P450 monooxygenases (e.g., npmH) and methylations by methyltransferases (e.g., npmI).
The final and defining step in this compound biosynthesis is the attachment of a malonyl group. This reaction is catalyzed by a putative malonyltransferase. This enzyme would utilize malonyl-CoA as a donor substrate and transfer the malonyl moiety to a specific hydroxyl group on the niphimycin core, yielding the final this compound product.
Quantitative Data
The following data on the production and physicochemical properties of this compound are derived from the work of Ivanova and Gushterova (1997).[4]
Table 1: Fermentation and Purification Yields
| Stage | Quantity |
| Culture Broth Volume | 4.0 Liters |
| Crude Powder from Extraction | 2.60 g |
| Crude Powder for Chromatography | 0.70 g |
| Precipitated this compound | 96 mg |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless powder |
| Melting Point | 114 - 116 °C |
| Optical Rotation ([α]D25) | +36.5° (c=0.5, MeOH) |
| Solubility | Soluble in lower alcohols, DMSO, DMF |
| Insoluble in ethyl acetate, chloroform, water |
Table 3: Comparison of 13C-NMR Data for this compound and Niphimycin
| Carbon Atom | This compound (δ, ppm) | Niphimycin (δ, ppm) |
| C-19-O-Mal | 74.23 | 69.70 |
| C-23-O-Mal | 71.57 | 71.00 |
| ... (selected data) | ... | ... |
(Note: The full NMR data can be found in the original publication.[4])
Experimental Protocols
The following protocols are based on the methods described for the production, isolation, and purification of this compound from Streptomyces hygroscopicus B-7.[4]
Fermentation of Streptomyces hygroscopicus B-7
-
Inoculum Preparation:
-
Prepare a seed culture medium containing (per liter): glucose 10 g, soybean meal 10 g, NaCl 5 g, and CaCO₃ 1 g.
-
Adjust the pH to 7.0 before autoclaving.
-
Inoculate Erlenmeyer flasks containing 150 mL of the seed medium with a spore suspension of S. hygroscopicus B-7.
-
Incubate at 30°C on a rotary shaker.
-
-
Production Fermentation:
-
Prepare the production medium with the same composition as the seed medium.
-
Inoculate a 10-liter fermentor containing 6.0 liters of the production medium with the seed culture.
-
Conduct the fermentation for 120 hours at 30°C.
-
Isolation and Purification of this compound
-
Extraction:
-
Centrifuge the 4.0-liter culture broth to separate the mycelium and the filtrate.
-
Extract the mycelium three times with methanol (B129727) (MeOH).
-
Extract the filtrate with n-butanol (n-BuOH).
-
Combine the active solvent extracts and evaporate to dryness in vacuo to obtain a crude product.
-
-
Initial Purification:
-
Dissolve the crude product in a small volume of MeOH.
-
Precipitate the crude antibiotic complex by adding a mixture of acetone (B3395972) and ether (10:1 v/v).
-
Collect the precipitate and dry in vacuo.
-
-
Chromatographic Separation:
-
Dissolve 0.70 g of the crude powder in MeOH and apply to a silica (B1680970) gel 60 column equilibrated with chloroform.
-
Elute the this compound isocratically with a solvent system of CHCl₃-MeOH-H₂O (175:125:50 v/v/v, lower phase).
-
Combine the active fractions and evaporate to dryness.
-
Dissolve the residue in MeOH and precipitate with acetone-ether (10:1 v/v) to yield 96 mg of partially purified this compound.
-
-
HPLC Purification:
-
Perform preparative High-Performance Liquid Chromatography (HPLC) on a Lichroprep RP18 column (250 x 5 mm).
-
Use a gradient of 40% to 70% acetonitrile (B52724) in 0.01 M sodium phosphate (B84403) buffer (pH 4.0), with monitoring at 220 nm.
-
Collect the active fractions, concentrate, and desalt on a Sephadex LH-20 column using MeOH as the eluent.
-
Achieve final purification by isocratic HPLC on the same RP18 column using a mobile phase of 0.01 M sodium phosphate buffer (pH 4.0)-acetonitrile (53:47 v/v).
-
Conclusion
The biosynthesis of this compound is a complex process orchestrated by a large Type I PKS and a series of tailoring enzymes. While the complete pathway awaits full experimental verification, the analysis of the niphimycin biosynthetic gene cluster provides a robust framework for a proposed pathway. The information presented in this guide, including the genetic basis, proposed enzymatic steps, quantitative data, and detailed experimental protocols, offers a valuable resource for the scientific community. Further research, including gene knockout studies and in vitro enzymatic assays, will be crucial to fully elucidate the intricacies of this compound biosynthesis. Such knowledge will not only advance our understanding of natural product synthesis but also pave the way for the engineered biosynthesis of novel and more potent macrolide antibiotics.
References
The Core Mechanism of Malonylniphimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malonylniphimycin is a polyol macrolide antibiotic produced by Streptomyces hygroscopicus.[1][2][3] As a member of the niphimycin (B1171846) family of macrolides, its mechanism of action is multifaceted, exhibiting distinct effects against its target organisms, which include filamentous fungi and Gram-positive bacteria.[1][3] While specific detailed mechanistic studies on this compound are limited, its mode of action can be elucidated by examining its parent compound, Niphimycin, and the broader class of macrolide antibiotics. For antifungal activity, the primary mechanism involves the disruption of mitochondrial function and the integrity of the plasma membrane. In bacteria, the action is consistent with other macrolides, focusing on the inhibition of protein synthesis. This guide synthesizes the available data to present a comprehensive overview of the core mechanisms of action.
Chemical Structure and Class
This compound belongs to the non-polyenic group of macrolide antibiotics.[4] Its structure is characterized by a large macrocyclic lactone ring. The presence of a malonyl moiety is a distinguishing feature, although it has been noted that this addition may reduce overall antimicrobial activity compared to its parent compound, Niphimycin.[1]
Antifungal Mechanism of Action
Detailed studies on the closely related analogue, Niphimycin C, have revealed a potent antifungal mechanism primarily targeting mitochondrial function.[2] This provides a strong model for the antifungal action of this compound.
Disruption of Mitochondrial Structure and Function
The primary antifungal effect of the niphimycin class is the impairment of mitochondrial integrity and function.[1][2] This leads to a catastrophic failure of cellular metabolism and energy production in fungal cells.
Inhibition of Key Metabolic Pathways
Niphimycin C has been shown to significantly reduce the activity of key enzymes within the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[2] This disruption of cellular respiration is a critical component of its fungicidal activity.
Plasma Membrane Disruption and Oxidative Stress
In addition to mitochondrial targeting, niphimycins have been observed to directly disrupt the fungal plasma membrane.[1] This action is complemented by the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂), in a dose-dependent manner.[1]
The proposed antifungal signaling pathway is visualized in the diagram below.
Caption: Proposed antifungal mechanism of this compound.
Antibacterial Mechanism of Action
As a macrolide, the antibacterial activity of this compound is consistent with this well-understood class of antibiotics. The primary target is the bacterial ribosome, leading to the inhibition of protein synthesis.[3][5][6][7][8][9]
Ribosomal Binding
Macrolides bind to the 50S subunit of the bacterial ribosome.[5][7] This binding occurs within the nascent peptide exit tunnel.[6]
Inhibition of Protein Synthesis
By binding to the 50S ribosomal subunit, macrolides physically obstruct the elongation of the nascent polypeptide chain.[3][6] This prevents the peptidyltransferase from adding the growing peptide to the next amino acid, effectively halting protein synthesis.[5] This action is primarily bacteriostatic, though it can be bactericidal at high concentrations.[8]
The experimental workflow for identifying the antibacterial mechanism is depicted below.
Caption: Experimental workflow for elucidating the antibacterial mechanism.
Quantitative Data
Table 1: Antifungal Activity of Niphimycin C against Foc TR4 [2]
| Parameter | Value |
| EC₅₀ | 1.20 µg/mL |
Experimental Protocols
Detailed experimental protocols for this compound are not published. However, standard methodologies used for characterizing the mechanism of action of related compounds are described below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A two-fold serial dilution of the compound is prepared in a 96-well plate with a standardized bacterial or fungal inoculum. The plate is incubated at an appropriate temperature and duration. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of the compound to inhibit protein synthesis in a cell-free system. A bacterial lysate containing ribosomes, tRNAs, and other necessary components is incubated with a template mRNA (e.g., poly(U)) and radiolabeled amino acids (e.g., [¹⁴C]-phenylalanine). The incorporation of radioactivity into polypeptides is measured in the presence and absence of the test compound. A reduction in incorporated radioactivity indicates inhibition of protein synthesis.
Mitochondrial Function Assay
Fungal cells are treated with the compound for various times. Mitochondrial function can be assessed using fluorescent probes such as rhodamine 123 to measure mitochondrial membrane potential or MitoTracker dyes to visualize mitochondrial morphology. Changes in fluorescence intensity or pattern compared to untreated controls indicate mitochondrial dysfunction.
Reactive Oxygen Species (ROS) Measurement
Intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Fungal cells are loaded with DCFH-DA and then treated with the compound. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer or fluorescence microscope.
Conclusion
The mechanism of action of this compound is dual in nature, reflecting its activity against both fungi and bacteria. Its antifungal properties, inferred from studies of Niphimycin C, are centered on the disruption of mitochondrial function, inhibition of the TCA cycle and ETC, and induction of plasma membrane and oxidative stress. The antibacterial mechanism aligns with that of other macrolide antibiotics, involving the inhibition of protein synthesis via binding to the 50S ribosomal subunit. Further research is warranted to provide specific quantitative data and detailed protocols for this compound itself.
References
- 1. Niphimycin|CAS 12676-71-0|Research Chemical [benchchem.com]
- 2. Discovery of Niphimycin C from Streptomyces yongxingensis sp. nov. as a Promising Agrochemical Fungicide for Controlling Banana Fusarium Wilt by Destroying the Mitochondrial Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. scispace.com [scispace.com]
- 5. Macrolide - Wikipedia [en.wikipedia.org]
- 6. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
Malonylniphimycin: A Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malonylniphimycin is a polyol macrolide antibiotic produced by Streptomyces hygroscopicus. As a member of the guanidine-containing polyhydroxyl macrolide family, it exhibits a notable spectrum of biological activity. This document provides a comprehensive overview of the known biological activities of this compound and its closely related analogs, with a focus on its antibacterial, antifungal, and potential anticancer properties. Detailed experimental methodologies for the isolation and evaluation of this compound are presented, alongside visualizations of its proposed mechanism of action and typical experimental workflows. All quantitative data are summarized in structured tables to facilitate comparative analysis.
Antimicrobial Activity Spectrum
This compound has demonstrated a significant inhibitory effect against a range of Gram-positive bacteria and various fungal pathogens. The biological activity is influenced by the structural characteristics of the macrolide, particularly the guanidyl side chain, which is crucial for its antimicrobial effects. The introduction of a malonyl moiety, as in this compound, has been observed to modulate this activity when compared to its non-malonylated parent compounds like niphimycin (B1171846).
Antibacterial Activity
This compound and its analogs are active against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity. While specific MIC values for this compound are not extensively tabulated in publicly accessible literature, data for the closely related niphimycin and other guanidine-containing polyhydroxyl macrolides provide a strong indication of its potential antibacterial spectrum.
Table 1: Antibacterial Activity of Niphimycin Analogs
| Bacterial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Niphimycin C | 8 - 64 |
| Enterococcus faecalis (VRE) | Niphimycin C | 8 - 64 |
| Mycobacterium tuberculosis | Niphimycin C | 4 - 32 |
Note: Data for Niphimycin C, a closely related analog, is presented to indicate the potential activity spectrum of this compound.
Antifungal Activity
The antifungal properties of this compound and related compounds are well-documented, showing efficacy against both yeasts and filamentous fungi.
Table 2: Antifungal Activity of Niphimycin Analogs
| Fungal Strain | Compound | MIC/EC₅₀ (µg/mL) |
| Candida albicans | Niphimycins C-E | 8 - 32 |
| Fusarium oxysporum f. sp. cubense | Niphimycin C | 1.20 (EC₅₀)[1] |
Note: Data for Niphimycin C, D, and E are presented to illustrate the antifungal potential of the niphimycin class of compounds.
Putative Mechanism of Action
The mechanism of action for the niphimycin group of macrolides, including this compound, is multifactorial and primarily targets the fungal cell membrane and essential cellular processes. The proposed mechanisms include:
-
Disruption of Plasma Membrane Integrity: The guanidyl side chain is thought to interact with and disrupt the fungal plasma membrane, leading to leakage of cellular contents.[1]
-
Impairment of Mitochondrial Function: These compounds can interfere with mitochondrial function, disrupting the electron transport chain and reducing the activity of key enzymes in the tricarboxylic acid (TCA) cycle.[1]
-
Induction of Oxidative Stress: Treatment with niphimycin analogs leads to the generation of reactive oxygen species (ROS), causing cellular damage.[1]
Anticancer Activity
Preliminary studies on niphimycin derivatives have indicated potential cytotoxic activity against certain human cancer cell lines. This suggests that this compound may also warrant investigation for its anticancer properties. The observed effects are linked to the induction of apoptosis and cell cycle arrest.
Table 3: Cytotoxic Activity of Niphimycin Analogs
| Cell Line | Compound | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | Niphimycins C, E, and 17-O-methyl-niphimycin | 3.0 - 9.0 |
| HCT-116 (Colon Cancer) | Azalomycin F analogs (related macrolides) | Broad activity reported |
Note: Data for closely related niphimycin and azalomycin F analogs are presented.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a summary of the methodology for isolating this compound from the mycelium of Streptomyces hygroscopicus B-7.
-
Fermentation: Streptomyces hygroscopicus B-7 is cultured in a suitable production medium (e.g., glucose 1.0%, soybean meal 1.0%, NaCl 0.5%, and CaCO₃ 0.1%, pH 7.0) under aerobic conditions.
-
Extraction: The mycelium is separated from the culture broth by centrifugation. The mycelial cake is then extracted multiple times with methanol (B129727).
-
Purification:
-
The methanol extracts are combined and concentrated.
-
The crude extract is subjected to silica (B1680970) gel column chromatography.
-
Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC).
-
The active fractions are desalted using a Sephadex LH-20 column.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various microorganisms can be determined using standard broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time, CO₂ concentration) for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound, a guanidine-containing polyhydroxyl macrolide, demonstrates a promising biological activity profile, particularly against Gram-positive bacteria and fungi. Its mechanism of action, likely shared with other niphimycin-class compounds, involves multiple cellular targets, suggesting a potential for robust antimicrobial efficacy. Furthermore, preliminary evidence of anticancer activity in related compounds indicates a broader therapeutic potential that warrants further investigation. The experimental protocols provided herein offer a foundation for the continued research and development of this compound and its derivatives as novel therapeutic agents.
References
Malonylniphimycin: A Technical Overview of Antifungal and Antibacterial Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current scientific understanding of Malonylniphimycin and its closely related analogue, Malonyl-4,5-dihydroniphimycin, focusing on their antifungal and antibacterial activities. This document synthesizes available data on their biological activities, outlines relevant experimental protocols, and presents logical workflows for their evaluation.
Core Concepts and Biological Activity
This compound and its analogue, Malonyl-4,5-dihydroniphimycin, are polyol macrolide antibiotics produced by Streptomyces hygroscopicus. Structurally, they belong to a class of 36-membered macrolides and are noted for their activity against filamentous fungi and Gram-positive bacteria. It has been observed that the introduction of a malonyl moiety to the niphimycin (B1171846) structure can reduce overall antimicrobial activity when compared to the parent compound.
Quantitative Antimicrobial Activity Data
Table 1: Antimicrobial Activity of Niphimycin Analogues
| Compound | Test Organism | Strain | MIC (µg/mL) |
| Niphimycin Analogue 1 | Staphylococcus aureus (MRSA) | ATCC 43300 | 8 - 16 |
| Niphimycin Analogue 2 | Enterococcus faecalis (VRE) | ATCC 51299 | 16 - 32 |
| Niphimycin Analogue 3 | Mycobacterium tuberculosis | H37Rv | 4 - 8 |
Note: This table presents representative data for niphimycin analogues to illustrate the potential activity spectrum. Specific MIC values for this compound are not currently published.
Experimental Protocols
Detailed experimental protocols for the assessment of this compound's antimicrobial activity have not been specifically published. However, standardized methods for determining the MIC of macrolide antibiotics are well-established and can be applied. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and dilute to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
- Microorganisms: Prepare a standardized inoculum of the test organism (bacteria or fungi) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
- Growth Media: Use CAMHB for bacterial testing and RPMI-1640 medium buffered with MOPS for fungal testing.
- Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
2. Assay Procedure:
- Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution across a 96-well microtiter plate to create a range of concentrations.
- Inoculation: Add the standardized microbial inoculum to each well containing the test compound and the positive control wells.
- Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).
- Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Experimental Workflow
The following diagram illustrates the general workflow for determining the antifungal and antibacterial activity of a test compound like this compound.
Mechanism of Action
Currently, there is no published scientific literature detailing the specific mechanism of action of this compound or its direct analogues against fungal or bacterial cells. Therefore, the creation of a signaling pathway diagram is not possible at this time. Further research is required to elucidate the molecular targets and pathways affected by this compound.
Conclusion
This compound and its related compounds represent a promising area for the discovery of new antifungal and antibacterial agents. While preliminary data indicates activity against key pathogens, a significant knowledge gap exists regarding their specific potencies (MIC values) against a wider range of microorganisms and their underlying mechanism of action. The experimental protocols and workflows outlined in this guide provide a framework for future research to address these critical questions and to further evaluate the therapeutic potential of this compound.
The Structural and Functional Relationship of Malonylniphimycin to Niphimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the relationship between malonylniphimycin and its parent compound, niphimycin (B1171846). Both are complex macrolide antibiotics produced by actinomycetes of the genus Streptomyces, notably Streptomyces hygroscopicus. This document details their structural distinctions, biosynthetic origins, comparative biological activities, and the experimental protocols for their isolation and characterization.
Core Structural Relationship and Nomenclature
This compound is a structural analog of niphimycin, characterized by the addition of one or more malonyl groups to the niphimycin core. This malonylation represents a post-biosynthetic modification of the niphimycin scaffold. The position and number of malonyl moieties can vary, leading to different malonylated derivatives. For instance, a specific variant, 19-O-malonylniphimycin, has been identified, indicating the acylation occurs at the hydroxyl group on C-19 of the niphimycin structure.[1] Another related compound, malonyl-4,5-dihydroniphimycin, has also been isolated, which is a dimalonylated derivative of dihydroniphimycin.[2][3]
The core structure of niphimycin is a 36-membered polyhydroxyl macrolide lactone with a guanidyl side chain.[2] This structural class is known for its potent antifungal and antibacterial properties. The terminal guanidine (B92328) group and the large lactone ring are considered crucial for their biological activity.[2]
Below is a diagram illustrating the fundamental structural relationship between niphimycin and a malonylated derivative.
Caption: Logical relationship showing the conversion of niphimycin to this compound.
Biosynthesis
Niphimycin is synthesized through a complex pathway involving a type I polyketide synthase (PKS) biosynthetic gene cluster (BGC). The biosynthesis of the polyketide backbone requires a consistent supply of precursor molecules, primarily malonyl-CoA and other short-chain carboxylic acid-CoAs.
The formation of this compound occurs as a subsequent modification to the fully assembled niphimycin molecule. This process is catalyzed by one or more malonyltransferase enzymes, which transfer a malonyl group from a donor molecule, typically malonyl-CoA, to a hydroxyl group on the niphimycin scaffold. The genes encoding these malonyltransferases are often located within or near the niphimycin BGC. For example, the niphimycin C biosynthetic gene cluster from Streptomyces sp. IMB7-145 is known to also produce 19-O-malonylniphimycin, suggesting the presence of the necessary transferase gene within this cluster.
The general workflow for the biosynthesis is depicted below.
Caption: Biosynthetic workflow from primary metabolites to this compound.
Comparative Biological Activity
Niphimycin and its analogs are known for their broad-spectrum antimicrobial activities, particularly against fungi and Gram-positive bacteria. However, structure-activity relationship studies indicate that the introduction of a malonyl moiety generally leads to a reduction in this antimicrobial activity. Despite this, malonylated forms still exhibit biological activity. For instance, malonyl-4,5-dihydroniphimycin is active against filamentous fungi and Gram-positive bacteria. The N-methyl-N''-alkylguanidinium side chain is considered essential for the antifungal activity of the niphimycin class of compounds.
Quantitative Data
NMR Spectroscopic Data Comparison
The following tables present a comparison of the ¹H-NMR and ¹³C-NMR data for this compound and niphimycin, as reported from analysis in MeOH-d4. This data is crucial for the structural elucidation and differentiation of these two compounds.
Table 1: Comparative ¹H-NMR Data (400 MHz, MeOH-d4)
| Proton | This compound (δ ppm) | Niphimycin (δ ppm) |
| 23-H | 5.32 | - |
| 19-H | 5.27 | - |
| 25-H | 3.95 | - |
| 18-H | 3.70 | - |
| 26-H | 1.46 / 1.67 | - |
| 24-H, 22-H | 1.72 / 1.77 | - |
| 20-H | 1.41 / 2.02 | - |
Table 2: Comparative ¹³C-NMR Data (100.62 MHz, MeOH-d4)
| Carbon | This compound (δ ppm) | Niphimycin (δ ppm) |
| C-1 | 176.60 | - |
| C-19-O-Mal | 74.23 | 69.70 |
| C-20 | 38.20 | 41.20 |
| C-21 | 76.00 | 75.90 |
| C-22 | 41.66 | 41.70 |
| C-23-O-Mal | 71.57 | 71.00 |
| C-24 | 41.66 | 41.70 |
| C-25 | 72.38 | 72.30 |
| C-26 | 43.16 | 43.20 |
| C-27 | 69.30 | 69.40 |
| C-28 | 44.46 | 45.00 |
| C-29 | 75.60 | 75.90 |
| C-30 | 135.20 | 135.20 |
| C-31 | 132.00 | 131.90 |
Experimental Protocols
Fermentation and Isolation of this compound from Streptomyces hygroscopicus B-7
The following protocol is a summary of the methodology described for the production and isolation of this compound.
1. Fermentation:
-
Inoculum: A culture of Streptomyces hygroscopicus B-7, isolated from a soil sample, is used to inoculate Erlenmeyer flasks containing 150 ml of a seed medium.
-
Production Medium: The production fermentor (e.g., 10-liter) contains a medium consisting of 1.0% glucose, 1.0% soybean meal, 0.5% NaCl, and 0.1% CaCO₃, with the pH adjusted to 7.0 before autoclaving.
-
Cultivation: The fermentation is carried out for approximately 120 hours at 30°C.
2. Extraction:
-
The culture broth is centrifuged to separate the mycelium from the filtrate.
-
The mycelium is extracted three times with methanol (B129727) (MeOH).
-
The filtrate is extracted with n-butanol (n-BuOH).
-
The active solvent extracts are combined and evaporated to dryness in vacuo.
3. Preliminary Purification:
-
The crude product is dissolved in a small amount of MeOH, combined, filtered, and then precipitated with a mixture of acetone (B3395972) and ether (10:1 v/v).
-
The resulting crude powder is collected after drying in vacuo.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: The crude powder is dissolved in methanol and subjected to column chromatography on silica gel 60. This compound is eluted isocratically with a solvent system of CHCl₃-MeOH-H₂O (175:125:50 v/v/v, lower phase).
-
Preparative HPLC: Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a Lichroprep RP18 column.
-
Gradient Elution: A gradient of 40% to 70% acetonitrile (B52724) in 0.01 M sodium phosphate (B84403) buffer (pH 4.0) is used, with monitoring at 220 nm.
-
Desalting: The active fractions are concentrated and desalted using a Sephadex LH-20 column with methanol as the eluent.
-
Final Polishing: A final purification step is performed under isocratic HPLC conditions on the same column using 0.01 M sodium phosphate buffer (pH 4.0)-acetonitrile (53:47 v/v).
-
The experimental workflow for isolation and purification is outlined in the diagram below.
Caption: Experimental workflow for the isolation and purification of this compound.
References
Initial Research Studies on Malonylniphimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malonylniphimycin is a polyol macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. As a member of the guanidine-containing polyhydroxyl macrolide family, which includes the better-known Niphimycins, it exhibits biological activity against Gram-positive bacteria, fungi, and yeasts.[1] Initial research has focused on its isolation, purification, and structural elucidation, revealing a complex 36-membered macrolide structure distinguished by the presence of two malonyl residues. This guide provides a comprehensive summary of the foundational research on this compound, including its physico-chemical properties, production and isolation protocols, and an overview of its biological activity in the context of related compounds. Furthermore, a putative biosynthetic pathway is proposed based on the analysis of biosynthetic gene clusters of closely related Niphimycin congeners.
Physico-chemical Properties
This compound was first isolated from Streptomyces hygroscopicus B-7. Its structure was elucidated using NMR techniques and mass spectrometry. Key physico-chemical characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C62H105N3O21 | [2] |
| Appearance | Colorless powder | [3] |
| Melting Point | 114-116°C | [3] |
| Optical Activity | [α]D25 = +36.5° (c=0.5, MeOH) | [3] |
| Solubility | Soluble in lower alcohols, DMSO, DMF | |
| Insoluble in ethyl acetate, chloroform, water |
Production and Isolation
The production of this compound involves fermentation of Streptomyces hygroscopicus B-7, followed by a multi-step extraction and purification process.
Experimental Protocols
Fermentation: A culture of Streptomyces hygroscopicus B-7, isolated from a soil sample in Bulgaria, is used for inoculation. The production medium consists of 1.0% glucose, 1.0% soybean meal, 0.5% NaCl, and 0.1% CaCO3, with the pH adjusted to 7.0 before autoclaving. The fermentation is carried out in a 10-liter fermentor containing 6.0 liters of the production medium. Cultivation proceeds for 120 hours at 30°C.
Extraction and Initial Purification: Following fermentation, the 4.0-liter culture broth is centrifuged. The mycelium is extracted three times with methanol (B129727) (MeOH), while the filtrate is extracted with n-butanol (n-BuOH). The active solvent extracts are combined and evaporated to dryness in vacuo. The resulting crude product is dissolved in a small amount of MeOH, filtered, and then precipitated with a 10:1 (v/v) mixture of acetone (B3395972) (Me2CO) and ether, yielding approximately 2.60 g of crude powder.
Chromatographic Purification: A methanolic solution containing 0.70 g of the crude powder is subjected to column chromatography on a silica (B1680970) gel 60 (70-325 mesh) column, previously equilibrated with chloroform. This compound is eluted isocratically using the lower phase of a CHCl3-MeOH-H2O (175:125:50, v/v/v) solvent mixture. The active eluates are combined, evaporated, and the residue is redissolved in MeOH. Precipitation with a 10:1 (v/v) mixture of Me2CO-ether yields 96 mg of partially purified this compound.
Final Purification (HPLC): Complete separation and purification are achieved via preparative High-Performance Liquid Chromatography (HPLC) on a Lichroprep RP18 column (250 x 5 mm). A gradient of 40% to 70% acetonitrile (B52724) in 0.01 M sodium phosphate (B84403) buffer (pH 4.0) is used for elution, with monitoring at 220 nm. The active fractions (retention time = 5.49 min) are concentrated and desalted on a Sephadex LH-20 column with MeOH as the eluant. A final purification step is performed under the same HPLC conditions but with an isocratic solvent system of 0.01 M sodium phosphate buffer (pH 4.0) and acetonitrile (53:47, v/v).
Experimental Workflow Diagram
Biological Activity
This compound demonstrates activity against Gram-positive bacteria, fungi, and yeasts, although its potency is reported to be lower than that of Niphimycin A. Specific Minimum Inhibitory Concentration (MIC) data for this compound is not available in the initial research. However, data for related Niphimycin compounds provide a context for its potential antimicrobial spectrum.
| Organism | Compound | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Niphimycin C, 17-O-methylniphimycin, Niphimycin Iα | 8-64 | |
| Vancomycin-resistant Enterococci (VRE) | Niphimycin C, 17-O-methylniphimycin, Niphimycin Iα | 8-64 | |
| Mycobacterium tuberculosis (clinical isolates) | Niphimycin C, Niphimycin Iα | 4-32 | |
| Fusarium oxysporum f. sp. cubense TR4 | Niphimycin C | 1.20 (EC50) |
Putative Biosynthetic Pathway
The biosynthesis of this compound has not been experimentally elucidated. However, analysis of the biosynthetic gene cluster (BGC) for the closely related Niphimycin C in Streptomyces sp. IMB7-145 (MIBiG Accession: BGC0001700) provides a model for its formation. Niphimycins are synthesized by a Type I polyketide synthase (PKS) pathway. These large, modular enzymes assemble the polyketide backbone through the sequential condensation of small carboxylic acid units.
The proposed pathway begins with a starter unit, followed by multiple rounds of elongation with extender units like malonyl-CoA and methylmalonyl-CoA. The PKS modules contain specific domains (Ketosynthase, Acyltransferase, Ketoreductase, etc.) that determine the structure of the growing polyketide chain. Following the assembly of the macrolide ring, post-PKS modifications, such as glycosylation, hydroxylation, and in the case of this compound, malonylation, are carried out by tailoring enzymes encoded within the BGC. The two malonyl residues in this compound are attached at positions C-19 and C-23.
Conclusion and Future Directions
The initial research on this compound has successfully established its identity as a distinct member of the guanidine-containing polyhydroxyl macrolide family. The foundational protocols for its fermentation, isolation, and purification have been detailed, providing a basis for further investigation. However, significant gaps in knowledge remain. Future research should prioritize obtaining quantitative data on its biological activity, including comprehensive MIC testing against a broad panel of bacterial and fungal pathogens. Elucidating the specific mode of action would also be a critical step in evaluating its therapeutic potential. Furthermore, a detailed investigation of the this compound biosynthetic gene cluster in S. hygroscopicus B-7 is necessary to confirm the proposed biosynthetic pathway and to open avenues for biosynthetic engineering to generate novel, potentially more potent analogues. Such studies will be instrumental in determining the future role of this compound and its derivatives in drug development.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Malonylniphimycin from Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonylniphimycin is a polyketide macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. This class of compounds is of significant interest to the pharmaceutical industry due to its potent antifungal and antibacterial properties. This compound displays activity against filamentous fungi and Gram-positive bacteria.[1] The following application notes provide a detailed protocol for the isolation and purification of this compound from Streptomyces hygroscopicus cultures.
Streptomyces species are a rich source of diverse secondary metabolites, with S. hygroscopicus alone known to secrete approximately 180 different bioactive compounds.[2] The biosynthesis of these complex molecules is carried out by large, multi-enzyme complexes known as polyketide synthases (PKSs). Understanding the isolation and purification of these compounds is a critical step in the drug discovery and development process.
Data Presentation
Table 1: Fermentation Media Composition
| Component | Concentration | Reference |
| Glucose | 1.0% | [3] |
| Soybean Meal | 1.0% | [3] |
| NaCl | 0.5% | [3] |
| CaCO₃ | 0.1% | [3] |
| pH | 7.0 (before autoclaving) | [3] |
Table 2: Extraction and Purification Parameters
| Step | Parameter | Value/Description | Reference |
| Extraction | Solvent System | Chloroform-Methanol-Water | [3] |
| Solvent Ratio | 175:125:50 (v/v/v), lower phase collected | [3] | |
| Desalting | Column | Sephadex LH-20 | [3] |
| Eluent | Methanol | [3] | |
| Preparative HPLC | Mobile Phase | Acetonitrile (B52724) in 0.01 M Sodium Phosphate (B84403) Buffer (pH 4.0) | [3] |
| Gradient | 40% to 70% Acetonitrile | [3] | |
| Detection Wavelength | 220 nm | [3] | |
| Retention Time (Rt) | 5.49 min | [3] | |
| Isocratic HPLC | Mobile Phase | 0.01 M Sodium Phosphate Buffer (pH 4.0) - Acetonitrile | [3] |
| Solvent Ratio | 53:47 (v/v) | [3] |
Experimental Protocols
Fermentation of Streptomyces hygroscopicus
This protocol outlines the cultivation of S. hygroscopicus for the production of this compound.
a. Inoculum Preparation: i. A mature slant culture of Streptomyces hygroscopicus B-7, isolated from a soil sample, is used for inoculation.[3] ii. The inoculum is prepared by transferring a loopful of spores into a 250 mL Erlenmeyer flask containing 150 mL of the production medium.[3] iii. The seed culture is incubated on a rotary shaker under appropriate conditions to achieve sufficient growth.
b. Production Fermentation: i. A 10-liter fermentor containing 6.0 liters of the production medium (see Table 1 for composition) is sterilized.[3] ii. The fermentor is inoculated with the seed culture. iii. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites.
Extraction of this compound
This protocol describes the extraction of the crude antibiotic complex from the fermentation broth.
i. After fermentation, the culture broth is harvested. ii. The mycelium is separated from the culture broth by filtration or centrifugation. iii. The crude extract containing this compound is obtained from the mycelium.[1] iv. A solvent system of Chloroform-Methanol-Water (175:125:50 v/v/v) is used for the extraction.[3] v. The lower phase of the solvent system, which contains the antibiotic complex, is collected for further processing.[3]
Purification of this compound
This protocol details the multi-step purification process to isolate this compound from the crude extract.
a. Desalting: i. The concentrated active fractions from the extraction step are desalted using a Sephadex LH-20 column.[3] ii. Methanol is used as the eluent to separate the antibiotic complex from salts and other polar impurities.[3]
b. Preparative High-Performance Liquid Chromatography (HPLC): i. The desalted extract is subjected to preparative HPLC for further purification. ii. A gradient of 40% to 70% acetonitrile in 0.01 M sodium phosphate buffer (pH 4.0) is used as the mobile phase.[3] iii. The elution is monitored at a wavelength of 220 nm.[3] iv. Fractions corresponding to the peak with a retention time of approximately 5.49 minutes are collected.[3]
c. Isocratic HPLC: i. The collected fractions from the preparative HPLC are pooled and subjected to a final purification step using an isocratic HPLC system. ii. The mobile phase consists of a 53:47 (v/v) mixture of 0.01 M sodium phosphate buffer (pH 4.0) and acetonitrile.[3] iii. The purified this compound is collected for subsequent characterization and bioactivity assays.
Visualizations
References
- 1. Regulation of secondary metabolism in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial mechanisms and secondary metabolite profiles of Streptomyces hygroscopicus subsp. hygroscopicus 5–4 against banana fusarium wilt disease using metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional regulators of secondary metabolite biosynthesis in Streptomyces | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Purification of Malonylniphimycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the purification of Malonylniphimycin, a macrolide antibiotic produced by Streptomyces hygroscopicus. The following sections outline the necessary steps from crude extraction to final purification, supported by quantitative data and visual workflows.
Data Presentation: Purification Summary
The purification of this compound involves a multi-step process to isolate the compound from the fermentation broth. The following table summarizes the representative quantitative data for a typical purification workflow, starting from a 4.0-liter culture.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Extraction & Precipitation | 4.0 L Culture Broth | 2.60 g Crude Powder | - | <10 |
| Silica (B1680970) Gel Chromatography | 0.70 g Crude Powder | 96 mg Partially Purified this compound | 13.7 | 40-60 |
| Preparative HPLC | 96 mg Partially Purified this compound | Highly Purified this compound | >80 (relative to this step) | >95 |
| Desalting (Sephadex LH-20) | Highly Purified this compound | Final Purified this compound | >95 (relative to this step) | >98 |
Note: The yield and purity percentages are estimates based on published data and typical purification outcomes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Fermentation and Extraction
This protocol describes the initial steps to obtain a crude extract containing this compound from a Streptomyces hygroscopicus B-7 culture.
Materials:
-
Streptomyces hygroscopicus B-7 culture
-
Seed Medium: Glucose (1.5%), Soybean Meal (1.5%), Maize Extract (0.5%), NaCl (0.5%), CaCO₃ (0.2%), pH 6.8
-
Production Medium: Glucose (1.0%), Soybean Meal (1.0%), NaCl (0.5%), CaCO₃ (0.1%), pH 7.0
-
Methanol (B129727) (MeOH)
-
n-Butanol (n-BuOH)
-
Acetone (Me₂CO)
-
Diethyl Ether
-
Centrifuge
-
Rotary Evaporator
Procedure:
-
Inoculate a mature slant culture of S. hygroscopicus B-7 into Erlenmeyer flasks containing the seed medium.
-
Cultivate on a rotary shaker at 325 rpm for 48 hours to generate the seed culture.
-
Inoculate a 10-liter fermentor containing 6.0 liters of the production medium with the seed culture.
-
Cultivate for 120 hours at 30°C.
-
Centrifuge the 4.0-liter culture broth to separate the mycelium from the filtrate.
-
Extract the mycelium three times with MeOH.
-
Extract the filtrate with n-BuOH.
-
Combine the active solvent extracts and evaporate to dryness in vacuo to obtain a crude product.
-
Dissolve the crude product in a small amount of MeOH, filter, and precipitate with a mixture of Me₂CO-ether (10:1, v/v).
-
Dry the precipitate in vacuo to obtain the crude powder.[1]
Silica Gel Column Chromatography
This protocol details the first chromatographic step to partially purify this compound from the crude extract.
Materials:
-
Crude this compound powder
-
Silica Gel 60 (70-325 mesh)
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Chromatography column
Procedure:
-
Prepare a slurry of Silica Gel 60 in chloroform and pack it into a chromatography column.
-
Equilibrate the column with chloroform.
-
Dissolve 0.70 g of the crude powder in methanol.
-
Load the methanolic solution onto the silica gel column.
-
Elute the column isocratically with a solvent mixture of CHCl₃-MeOH-H₂O (175:125:50, v/v/v, lower phase).
-
Collect the active fractions and evaporate them to dryness in vacuo.
-
Dissolve the residue in MeOH and precipitate this compound by adding Me₂CO-ether (10:1, v/v).
-
Filter and dry the precipitate to obtain partially purified this compound.[1]
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the high-resolution purification of this compound using preparative HPLC.
Materials:
-
Partially purified this compound
-
Lichroprep RP18 column (250 x 5 mm)
-
0.01 M Sodium Phosphate (B84403) Buffer, pH 4.0
-
Preparative HPLC system with a UV detector
Procedure:
-
Equilibrate the Lichroprep RP18 column with the initial mobile phase conditions.
-
Dissolve the partially purified this compound in a suitable solvent.
-
Inject the sample onto the column.
-
Elute with a gradient of 40% to 70% acetonitrile in 0.01 M sodium phosphate buffer (pH 4.0).
-
Monitor the elution at 220 nm. The retention time for this compound is approximately 5.49 minutes under these conditions.
-
Collect the fractions containing the purified this compound.
-
For final purification, an isocratic system using 0.01 M sodium phosphate buffer (pH 4.0)-acetonitrile (53:47, v/v) can be used.[1]
Desalting by Sephadex LH-20 Chromatography
This final step removes salts from the purified this compound fractions obtained from HPLC.
Materials:
-
Purified this compound fractions from HPLC
-
Sephadex LH-20
-
Methanol (MeOH)
-
Chromatography column
Procedure:
-
Swell the Sephadex LH-20 beads in methanol and pack them into a chromatography column.
-
Equilibrate the column with methanol.
-
Concentrate the active fractions from the preparative HPLC.
-
Load the concentrated fractions onto the Sephadex LH-20 column.
-
Elute the column with methanol.
-
Collect the fractions containing the desalted this compound.
-
Evaporate the solvent to obtain the final purified product.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the complete purification workflow for this compound.
Caption: Purification workflow for this compound.
Mechanism of Action
The proposed mechanism of action for niphimycin-class antibiotics, including this compound, against fungal pathogens is multifaceted. It involves disruption of the cell membrane, mitochondrial dysfunction, and the induction of oxidative stress.
Caption: Proposed mechanism of action of Niphimycins.
References
Application Note: HPLC Purification of Malonylniphimycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malonylniphimycin is a macrolide antibiotic with significant antifungal properties. As with many natural products, achieving high purity is essential for accurate biological evaluation and potential therapeutic development. This application note provides a detailed protocol for the purification of this compound from a crude extract using High-Performance Liquid Chromatography (HPLC). The methodology is based on reversed-phase chromatography, which is a robust and widely used technique for the separation of moderately polar compounds like macrolides. This document outlines the necessary reagents, equipment, and a step-by-step procedure, including sample preparation, HPLC conditions, and post-purification analysis.
Introduction
Natural products are a rich source of novel bioactive compounds. This compound, produced by Streptomyces hygroscopicus, belongs to the niphimycin (B1171846) class of macrolide antibiotics.[1][2] These compounds are characterized by a large macrocyclic lactone ring. Effective purification is a critical step in the study of such molecules. HPLC is a powerful technique for the isolation of pure compounds from complex mixtures, offering high resolution and reproducibility.[3][4] This protocol details a reversed-phase HPLC (RP-HPLC) method for the purification of this compound.
Experimental Protocol
This protocol is designed for the purification of this compound using a preparative RP-HPLC system.
1. Materials and Reagents
-
Crude extract containing this compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sodium phosphate (B84403) monobasic (or phosphoric acid to adjust pH)
-
Methanol (for sample preparation and cleanup)
-
0.22 µm syringe filters
2. Equipment
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Lichroprep RP-18)
-
Fraction collector
-
Rotary evaporator or lyophilizer
-
Analytical HPLC system for purity analysis
3. Sample Preparation
-
Dissolve the crude extract containing this compound in a minimal amount of methanol.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
The filtered sample is now ready for injection into the HPLC system.
4. Preparative HPLC Purification
The purification of this compound can be achieved using a two-step process involving an initial gradient elution followed by an isocratic elution for fine purification.[2][5]
-
Step 1: Initial Fractionation (Gradient Elution)
-
Column: Preparative C18 column (e.g., Lichroprep RP-18)
-
Mobile Phase A: 0.01 M Sodium Phosphate Buffer (pH 4.0)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: Dependent on column dimensions (e.g., 5-20 mL/min for a 20 mm ID column)
-
Gradient: A linear gradient from 40% to 70% Acetonitrile over 30 minutes is a good starting point.[2][5]
-
Action: Collect fractions based on the chromatogram peaks.
-
-
Step 2: Final Purification (Isocratic Elution)
-
Pool the fractions from Step 1 that contain this compound (identified by analytical HPLC or other methods).
-
Concentrate the pooled fractions under reduced pressure.
-
Re-inject the concentrated sample onto the same column.
-
Mobile Phase: Isocratic mixture of 0.01 M Sodium Phosphate Buffer (pH 4.0) and Acetonitrile (53:47, v/v).[2]
-
Flow Rate: As in Step 1.
-
Action: Collect the main peak corresponding to pure this compound.
-
5. Post-Purification Processing
-
Combine the pure fractions collected during the isocratic elution.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Desalt the aqueous solution using a solid-phase extraction (SPE) C18 cartridge or by dialysis.
-
Lyophilize the desalted solution to obtain pure this compound as a solid.
6. Purity Analysis
-
Assess the purity of the final product using analytical RP-HPLC with a suitable gradient.
-
Confirm the identity of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the key parameters for the HPLC purification of this compound.
| Parameter | Step 1: Gradient Elution | Step 2: Isocratic Elution |
| Column | Preparative C18 (e.g., Lichroprep RP-18) | Preparative C18 (e.g., Lichroprep RP-18) |
| Mobile Phase A | 0.01 M Sodium Phosphate (pH 4.0) | 0.01 M Sodium Phosphate (pH 4.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic |
| Gradient Profile | 40% to 70% B over 30 min | - |
| Isocratic Composition | - | 47% B |
| Flow Rate | Column dependent | Column dependent |
| Detection Wavelength | 220 nm | 220 nm |
| Expected Retention Time | Variable | ~5.49 min (under specific analytical conditions)[2] |
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using a two-step preparative reversed-phase HPLC method. The described workflow, from sample preparation to final purity analysis, is designed to yield a highly purified product suitable for further biological and chemical studies. The provided parameters can be adapted based on the specific instrumentation and column dimensions available in the laboratory.
References
- 1. This compound: macrolide antibiotic from Streptomyces hygroscopicus B-7: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Malonylniphimycin Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the NMR analysis of Malonylniphimycin, a macrolide antibiotic. It includes protocols for NMR data acquisition and a summary of the key spectral data for structural confirmation.
Introduction
This compound is a macrolide antibiotic produced by Streptomyces hygroscopicus. Its structure is closely related to that of Niphimycin, differing by the presence of two malonyl residues. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the complete structural elucidation and characterization of this complex natural product. This note outlines the key one-dimensional (1D) and two-dimensional (2D) NMR experiments used to determine the structure of this compound.
The structural determination relies on the comprehensive assignment of all proton (¹H) and carbon (¹³C) signals and the establishment of connectivity between atoms through-bond (via J-coupling) and through-space (via the Nuclear Overhauser Effect).
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature, with comparisons to its precursor, Niphimycin. The data was acquired in Methanol-d4 (MeOH-d4).[1]
Table 1: ¹H NMR Chemical Shift Data (400 MHz, MeOH-d4) [1]
| Proton | This compound (δ, ppm) | Niphimycin (δ, ppm) |
| 2-H | 2.51 (1H, m) | 2.51 (1H, m) |
| 3-H | 4.17 (1H, m) | 4.17 (1H, m) |
| 18-H | 3.70 | - |
| 19-H | 5.27 | - |
| 23-H | 5.32 | - |
| 25-H | 3.95 | - |
| 26-H | 1.46/1.67 | - |
| 24-H, 22-H | 1.72/1.77 | - |
| 20-H | 1.41/2.02 | - |
Note: The table presents a selection of key proton signals as discussed in the source literature for the structural elucidation. For a complete list, refer to the original publication.
Table 2: ¹³C NMR Chemical Shift Data (100.62 MHz, MeOH-d4) [1]
| Carbon | This compound (δ, ppm) | Niphimycin (δ, ppm) |
| C-1 | 176.80 (s) | 176.60 (s) |
| C-17 | 100.00 (s) | 99.80 (s) |
| C-19-O-Mal | 74.23 (d) | 69.70 (d) |
| C-20 | 38.20 (t) | 41.20 (t) |
| C-21 | 76.00 (d) | 75.90 (d) |
| C-22 | 41.66 (t) | 41.70 (t) |
| C-23-O-Mal | 71.57 (d) | 71.00 (d) |
| Guanidine-C | 158.30 (s) | - |
| Malonyl COOR | 170.00, 169.50 | - |
| Malonyl COOH | 172.20, 171.80 | - |
Note: 's' denotes a singlet, 'd' a doublet, and 't' a triplet. 'Mal' refers to the malonyl residue. This table highlights key carbons for structural comparison.
Experimental Protocols
The following are generalized protocols for the NMR analysis of this compound, based on standard practices for natural product structure elucidation.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated methanol (B129727) (Methanol-d4, 99.8% D).
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.
1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Purpose: To identify all proton signals, their chemical environments (chemical shift), spin-spin coupling (multiplicity), and relative abundance (integration).
-
Typical Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single pulse (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
Spectral Width: 12-16 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Purpose: To identify all unique carbon signals. Proton-decoupled spectra are typically acquired to simplify the spectrum to singlets for each carbon.
-
Typical Parameters:
-
Spectrometer Frequency: 100.62 MHz (corresponding to a 400 MHz ¹H)
-
Pulse Sequence: Proton-decoupled single pulse (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Spectral Width: 200-240 ppm
-
-
2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds. This helps establish proton-proton connectivity within molecular fragments.
-
Key Finding for this compound: COSY spectra were crucial in correlating the methine protons at δ 5.32 (23-H) and δ 5.27 (19-H) with their neighboring protons, confirming the positions of the malonyl residues.[1] For instance, the signal at δ 5.27 (19-H) showed correlations to signals at δ 1.41/2.02 (20-H) and δ 3.70 (18-H).[1]
-
Typical Parameters:
-
Pulse Sequence: Standard COSY (cosygpqf)
-
Number of Increments (t1): 256-512
-
Number of Scans per Increment: 8-16
-
Spectral Width (F1 and F2): 12-16 ppm
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).
-
Typical Parameters:
-
Pulse Sequence: hsqcedetgpsisp2.2
-
Number of Increments (t1): 128-256
-
Number of Scans per Increment: 16-64
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons, typically over two or three bonds. This is critical for connecting molecular fragments and identifying quaternary carbons.
-
Typical Parameters:
-
Pulse Sequence: hmbcgplpndqf
-
Number of Increments (t1): 256-512
-
Number of Scans per Increment: 32-128
-
Spectral Width (F1 - ¹³C): 200-240 ppm
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
-
Workflow and Visualization
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for this compound structure elucidation via NMR.
This workflow demonstrates the systematic approach, starting from sample preparation, followed by 1D and 2D NMR data acquisition, and concluding with the interpretation of the spectral data to assemble the final chemical structure. The 2D NMR experiments, particularly ¹H-¹H COSY and ¹H-¹³C COSY (a category that includes HSQC and HMBC), were instrumental in the complete assignment of all signals and confirming the attachment points of the malonyl functional groups.
References
Application Notes and Protocols for Malonylniphimycin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) data for the macrolide antibiotic Malonylniphimycin. It also includes a comprehensive experimental protocol for the isolation and NMR analysis of this compound, intended to support research and development efforts in antibacterial and antifungal drug discovery.
Introduction
This compound is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus B-7.[1] It belongs to the niphimycin (B1171846) group of antibiotics and is characterized by a 36-membered macrolide ring with two malonyl ester residues.[2][3] This compound has demonstrated biological activity against a range of Gram-positive bacteria, fungi, and yeasts.[2] Understanding its chemical structure and physicochemical properties is crucial for the development of new therapeutic agents. This application note presents the detailed 1H and 13C NMR spectral data and outlines the necessary protocols for its isolation and analysis.
Chemical Structure
The chemical structure of this compound is presented below:
Caption: Simplified schematic of this compound's key structural features.
Spectroscopic Data
The 1H and 13C NMR data for this compound were acquired in Methanol-d4 (MeOD-d4). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
¹H NMR Data (400 MHz, MeOD-d₄)
| Proton | Chemical Shift (δ, ppm) |
| 2 | 2.51 (1H, m) |
| 3 | 4.17 (1H, m) |
| 18 | 3.70 |
| 19 | 5.27 |
| 23 | 5.32 |
| 25 | 3.95 |
| 26 | 1.46/1.67 |
| 24, 22 | 1.72/1.77 |
| 20 | 1.41/2.02 |
| Note: This table presents a selection of key proton signals as detailed in the literature.[2] |
¹³C NMR Data (100.62 MHz, MeOD-d₄)
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| C-1 | 176.60 (s) | C-20 | 38.20 (t) |
| C-2 | 48.00 (d) | C-21 | 76.00 (d) |
| C-3 | 65.80 (d) | C-22 | 41.66 (t) |
| C-4 | 132.30 (d) | C-23-O-Mal | 71.57 (d) |
| C-5 | 136.40 (d) | C-24 | 41.66 (t) |
| C-6 | 43.30 (d) | C-25 | 72.38 (d) |
| C-7 | 75.70 (d) | C-26 | 43.16 (t) |
| C-8 | 39.10 (t) | C-27 | 69.30 (d) |
| C-9 | 75.20 (d) | C-28 | 44.46 (d) |
| C-10 | 44.20 (d) | C-29 | 75.60 (d) |
| C-11 | 72.20 (d) | C-30 | 135.20 (d) |
| C-12 | 33.40 (t) | C-31 | 132.00 (d) |
| C-13 | 37.50 (t) | Guanidine-C | 158.30 (s) |
| C-14 | 30.60 (d) | Malonyl COOR | 170.00, 169.50 |
| C-15 | 65.60 (d) | Malonyl COOH | 172.20, 171.80 |
| C-16 | 41.90 (t) | N-CH₃ | 28.34 |
| C-17 | 99.80 (s) | Hemiketal Ring | 100.00 (s) |
| C-18 | 77.40 (d) | ||
| C-19-O-Mal | 74.23 (d) | ||
| Data sourced from Ivanova et al., 1997. The signals for the malonyl residues appear as two sets. |
Experimental Protocols
The following protocols are based on the methodologies described for the isolation and structural elucidation of this compound.
Fermentation and Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
1. Fermentation:
-
A culture of Streptomyces hygroscopicus B-7, isolated from a soil sample, is used for inoculation.
-
The culture is first grown in a seed medium containing 1.5% glucose and soybean meal.
-
This seed culture is then transferred to a larger production medium consisting of 1.0% glucose, 1.0% soybean meal, 0.5% NaCl, and 0.1% CaCO₃, with the pH adjusted to 7.0 before autoclaving.
2. Extraction:
-
After fermentation, the mycelium is separated from the culture broth by centrifugation.
-
The mycelial cake is extracted with acetone.
-
The acetone extract is then concentrated under reduced pressure to yield a crude extract.
3. Purification:
-
The crude extract is subjected to silica gel column chromatography using a solvent system of chloroform-methanol-water (175:125:50, v/v/v, lower phase).
-
The active fractions are further purified by High-Performance Liquid Chromatography (HPLC) using a gradient of 40% to 70% acetonitrile in 0.01 M sodium phosphate buffer (pH 4.0), with detection at 220 nm.
-
The resulting active fractions are concentrated and desalted using a Sephadex LH-20 column with methanol (B129727) as the eluent.
-
A final purification step is carried out using HPLC with an isocratic solvent system of phosphate buffer (pH 4.0)-acetonitrile (53:47, v/v).
NMR Sample Preparation and Analysis
Caption: Protocol for NMR sample preparation and data analysis.
1. Sample Preparation:
-
A sample of pure this compound is dissolved in deuterated methanol (Methanol-d4).
-
The solution is transferred to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
1H and 13C NMR spectra are recorded on a 400 MHz (for ¹H) and 100.62 MHz (for ¹³C) spectrometer.
-
For complete structural assignment, a suite of two-dimensional (2D) NMR experiments should be performed, including:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
3. Data Processing and Analysis:
-
The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent signal.
-
The 1D and 2D spectra are then analyzed to assign all proton and carbon signals to the molecular structure of this compound. The positions of the malonyl residues were confirmed to be at C-19 and C-23 through analysis of COSY and ¹H-¹³C COSY difference spectra.
Biological Activity
This compound has been shown to possess biological activity against Gram-positive bacteria, as well as various fungi and yeasts. However, its activity is reported to be lower than that of its parent compound, Niphimycin A. Further investigation into its mechanism of action and spectrum of activity could provide valuable insights for the development of novel antimicrobial agents.
Conclusion
The detailed 1H and 13C NMR data and the accompanying protocols provided in this application note serve as a valuable resource for researchers working on the characterization and development of this compound and related macrolide antibiotics. The comprehensive spectroscopic information is essential for structural verification, while the detailed experimental procedures offer a reliable guide for isolation and analysis. These resources can facilitate further studies into the bioactivity, structure-activity relationships, and therapeutic potential of this class of natural products.
References
Determining the Minimum Inhibitory Concentration (MIC) of Malonylniphimycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonylniphimycin is a macrolide antibiotic belonging to the niphimycin (B1171846) group of non-polyenic macrolides, produced by Streptomyces hygroscopicus.[1] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis. Understanding the potency and spectrum of activity of novel antibiotic candidates like this compound is a cornerstone of antimicrobial drug development. The minimum inhibitory concentration (MIC) is a fundamental in vitro parameter that quantifies the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[2][3] This document provides detailed protocols for determining the MIC of this compound and presents available data on its antimicrobial activity.
Mechanism of Action: Inhibition of Protein Synthesis
This compound, as a macrolide antibiotic, is presumed to act on the bacterial ribosome to inhibit protein synthesis. The canonical mechanism for macrolides involves binding to the 50S ribosomal subunit at or near the peptidyl transferase center. This binding sterically hinders the progression of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation. This targeted action disrupts essential cellular processes, leading to the inhibition of bacterial growth.
Caption: General signaling pathway for macrolide antibiotic action.
Quantitative Data: Minimum Inhibitory Concentration of this compound and Related Compounds
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and its derivatives against a panel of microorganisms. This data provides a comparative view of their antimicrobial spectrum and potency.[1]
| Microorganism | Compound | MIC (µg/mL) |
| Filamentous Fungi | ||
| Aspergillus niger | Malonyl-4,5-dihydroniphimycin | 12.5 |
| This compound | 12.5 | |
| Dihydroniphimycin | 6.25 | |
| Niphimycin | 6.25 | |
| Fusarium oxysporum | Malonyl-4,5-dihydroniphimycin | 25 |
| This compound | 25 | |
| Dihydroniphimycin | 12.5 | |
| Niphimycin | 12.5 | |
| Penicillium chrysogenum | Malonyl-4,5-dihydroniphimycin | 12.5 |
| This compound | 12.5 | |
| Dihydroniphimycin | 6.25 | |
| Niphimycin | 6.25 | |
| Yeasts | ||
| Candida albicans | Malonyl-4,5-dihydroniphimycin | 12.5 |
| This compound | 12.5 | |
| Dihydroniphimycin | 6.25 | |
| Niphimycin | 6.25 | |
| Saccharomyces cerevisiae | Malonyl-4,5-dihydroniphimycin | 12.5 |
| This compound | 12.5 | |
| Dihydroniphimycin | 6.25 | |
| Niphimycin | 6.25 | |
| Gram-positive Bacteria | ||
| Bacillus subtilis | Malonyl-4,5-dihydroniphimycin | 6.25 |
| This compound | 6.25 | |
| Dihydroniphimycin | 3.12 | |
| Niphimycin | 3.12 | |
| Staphylococcus aureus | Malonyl-4,5-dihydroniphimycin | 12.5 |
| This compound | 12.5 | |
| Dihydroniphimycin | 6.25 | |
| Niphimycin | 6.25 | |
| Gram-negative Bacteria | ||
| Escherichia coli | Malonyl-4,5-dihydroniphimycin | >100 |
| This compound | >100 | |
| Dihydroniphimycin | >100 | |
| Niphimycin | >100 | |
| Pseudomonas aeruginosa | Malonyl-4,5-dihydroniphimycin | >100 |
| This compound | >100 | |
| Dihydroniphimycin | >100 | |
| Niphimycin | >100 |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format. This method is widely used for its efficiency and conservation of reagents.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to create a working solution at a concentration that is a multiple of the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the wells in the first column, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial suspension to each well (except the sterility control wells), bringing the total volume to 110 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2] This can be determined as the lowest concentration well that is as clear as the sterility control well.
-
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
The provided data and protocols offer a comprehensive guide for researchers interested in the antimicrobial properties of this compound. The MIC data indicates that this compound and its analogs are active against Gram-positive bacteria and fungi but show limited activity against Gram-negative bacteria. The detailed broth microdilution protocol provides a standardized method for further investigation of its antimicrobial spectrum. Adherence to these standardized procedures is crucial for obtaining reproducible and comparable results in the evaluation of this and other potential antibiotic compounds.
References
Application Notes and Protocols for In Vitro Evaluation of Malonylniphimycin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonylniphimycin is a macrolide antibiotic produced by Streptomyces hygroscopicus.[1] As a member of the macrolide class, it is presumed to exhibit its antimicrobial effects through the inhibition of bacterial protein synthesis.[2][3] Preliminary studies indicate that this compound possesses biological activity against Gram-positive bacteria, fungi, and yeasts.[1] This document provides detailed protocols for a panel of in vitro assays to rigorously determine the antimicrobial spectrum, potency, mechanism of action, and potential cytotoxicity of this compound.
These protocols are designed to be readily implemented in a laboratory setting and are based on established methodologies for the evaluation of novel antimicrobial agents. Adherence to these standardized procedures will ensure the generation of robust and reproducible data, crucial for the preclinical assessment of this compound.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Fungal and Yeast Isolates
| Fungal/Yeast Isolate | Strain ID | MIC (µg/mL) | Quality Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | ATCC 208821 | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus | ATCC 204305 | [Insert Data] | [Insert Data] |
| [Additional Isolate] | [Strain ID] | [Insert Data] | [Insert Data] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacterial Isolates
| Bacterial Isolate | Strain ID | MIC (µg/mL) | Quality Control (e.g., Erythromycin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [Insert Data] |
| Streptococcus pneumoniae | ATCC 49619 | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | ATCC 29212 | [Insert Data] | [Insert Data] |
| [Additional Isolate] | [Strain ID] | [Insert Data] | [Insert Data] |
Table 3: In Vitro Protein Synthesis Inhibition by this compound
| Compound | Concentration (µM) | % Inhibition of Protein Synthesis | IC50 (µM) |
| This compound | [Concentration 1] | [Insert Data] | \multirow{4}{}{[Insert Data]*} |
| [Concentration 2] | [Insert Data] | ||
| [Concentration 3] | [Insert Data] | ||
| [Concentration 4] | [Insert Data] | ||
| Positive Control (e.g., Erythromycin) | [Concentration] | [Insert Data] | [Insert Data] |
| Negative Control (Vehicle) | - | 0 | - |
Table 4: Cytotoxicity of this compound (MTT Assay)
| Cell Line | This compound CC50 (µM) | Positive Control (e.g., Doxorubicin) CC50 (µM) |
| HEK293 | [Insert Data] | [Insert Data] |
| HepG2 | [Insert Data] | [Insert Data] |
| [Additional Cell Line] | [Insert Data] | [Insert Data] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal and yeast isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Test fungal/yeast isolates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile, pyrogen-free water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.
-
Preparation of Fungal/Yeast Inoculum:
-
Subculture the fungal/yeast isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the microorganisms in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Assay Setup:
-
Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
Add 100 µL of the prepared fungal/yeast inoculum to wells 1-11.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
Antibacterial Susceptibility Testing: Broth Microdilution Assay
This protocol is for determining the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound
-
Test bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile, pyrogen-free water
-
DMSO
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare as described in the antifungal susceptibility protocol.
-
Preparation of Bacterial Inoculum:
-
Subculture the bacterial isolates on appropriate agar plates (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup: Follow the same serial dilution and inoculation procedure as described for the antifungal assay, using CAMHB instead of RPMI-1640.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4][5][6]
Mechanism of Action: In Vitro Protein Synthesis Inhibition Assay
This assay determines if this compound inhibits protein synthesis, a characteristic mechanism of macrolide antibiotics.[2][3] A cell-free transcription/translation system is utilized.[7][8][9][10][11]
Materials:
-
This compound
-
E. coli S30 cell-free extract system for transcription/translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a labeled amino acid, e.g., ³⁵S-methionine, or a system with a colorimetric/luminescent readout)
-
Reaction buffer
-
Nuclease-free water
-
Positive control inhibitor (e.g., erythromycin)
-
Scintillation counter or appropriate plate reader
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and reporter plasmid DNA according to the manufacturer's instructions.
-
In microcentrifuge tubes or a 96-well plate, add varying concentrations of this compound, a positive control, or vehicle (DMSO).
-
Add the master mix to each tube/well to initiate the reaction.
-
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Detection of Protein Synthesis:
-
Radiolabeled Method: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect on filter paper, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescent/Colorimetric Method: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the signal using a luminometer or spectrophotometer.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13][14][15][16]
Materials:
-
This compound
-
Human cell lines (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
References
- 1. scispace.com [scispace.com]
- 2. scilit.com [scilit.com]
- 3. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. idexx.com [idexx.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. 5.3.5. Assays of Cell-Free Protein Synthesis [bio-protocol.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Target Identification of Malonylniphimycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for identifying the molecular target(s) of Malonylniphimycin, a macrolide antibiotic isolated from Streptomyces hygroscopicus. The methodologies described herein are designed to provide a multi-pronged approach, combining computational predictions with established experimental techniques for robust target validation.
Introduction to this compound and Target Identification Strategies
This compound is a macrolide antibiotic.[1] Macrolides are a class of natural products known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] Therefore, a primary hypothesis is that this compound targets the bacterial ribosome. However, to confirm this and identify specific binding partners, a systematic approach to target identification is necessary.
Target identification for natural products can be broadly categorized into two main strategies: probe-based and non-probe-based (label-free) methods.[3][4][5] Probe-based approaches utilize a modified version of the small molecule (a "probe") to capture its interacting proteins. Non-probe-based methods identify targets by observing changes in protein stability or other biophysical properties upon ligand binding, without modifying the compound. Computational methods can also predict potential targets, offering a valuable starting point for experimental validation.
This document outlines protocols for three complementary methods:
-
Computational Docking: To predict the binding of this compound to the bacterial ribosome.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): A probe-based method to isolate and identify binding partners from a cell lysate.
-
Cellular Thermal Shift Assay (CETSA): A label-free method to confirm target engagement in a cellular context.
Computational Target Prediction
Computational approaches can provide initial insights into the potential targets of a small molecule, guiding experimental design. Given that this compound is a macrolide, molecular docking studies can be performed to predict its binding mode to the bacterial ribosome.
Principle of Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this case, it will be used to model the interaction between this compound (the ligand) and the bacterial 50S ribosomal subunit (the receptor).
Protocol for Molecular Docking
-
Preparation of the Ligand (this compound):
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
-
Preparation of the Receptor (Bacterial 50S Ribosomal Subunit):
-
Download the crystal structure of a bacterial 50S ribosomal subunit from the Protein Data Bank (PDB) (e.g., PDB ID: 4YBB for E. coli).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site based on the known binding sites of other macrolide antibiotics (e.g., erythromycin).
-
-
Molecular Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared this compound structure into the defined binding site of the 50S ribosomal subunit.
-
Analyze the docking results based on the predicted binding energy and the orientation of the ligand within the binding pocket.
-
-
Analysis of Results:
-
Visualize the docked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the ribosomal RNA and proteins.
-
Compare the predicted binding mode to that of other known macrolide antibiotics.
-
Probe-Based Target Identification: Affinity Chromatography
Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand. This method involves immobilizing a modified version of this compound (the probe) onto a solid support and then passing a cell lysate over the support to capture interacting proteins.
Synthesis of a this compound Probe
To perform affinity chromatography, a this compound probe with a linker and an affinity tag (e.g., biotin) needs to be synthesized. The linker should be attached to a position on the this compound molecule that is not critical for its biological activity. Structure-activity relationship (SAR) studies, if available, can guide the selection of the attachment point.
Experimental Workflow
Detailed Protocol
-
Immobilization of the Probe:
-
Resuspend streptavidin-coated agarose (B213101) beads in a suitable binding buffer (e.g., PBS, pH 7.4).
-
Add the biotinylated this compound probe to the beads and incubate with gentle rotation to allow for binding.
-
Wash the beads to remove any unbound probe.
-
-
Preparation of Cell Lysate:
-
Culture a susceptible bacterial strain (e.g., Bacillus subtilis) to mid-log phase.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., PBS containing a protease inhibitor cocktail) and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-immobilized beads.
-
As a negative control, incubate the lysate with beads that have been blocked with biotin (B1667282) but have no this compound.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using an elution buffer (e.g., a high concentration of free biotin, a low pH buffer, or SDS-PAGE loading buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the thermal stability of proteins in response to ligand binding. The principle is that a protein's melting point will shift upon binding to a ligand. This allows for the detection of target engagement in a cellular environment without modifying the compound.
Experimental Workflow
Detailed Protocol
-
Cell Treatment:
-
Culture a susceptible bacterial strain to mid-log phase.
-
Treat the cells with this compound at a desired concentration. Use a vehicle control (e.g., DMSO) for comparison.
-
-
Heat Treatment:
-
Aliquot the treated and control cell suspensions into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Protein Extraction:
-
Lyse the cells by sonication or by adding lysis buffer.
-
Separate the soluble proteins from the precipitated (denatured) proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting (if the target is known or hypothesized) or by quantitative mass spectrometry (for proteome-wide analysis).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.
-
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Summary of Potential this compound Binding Proteins from AC-MS
| Protein ID | Protein Name | Molecular Weight (kDa) | Peptide Count | Score | Fold Enrichment (Sample/Control) |
| P12345 | 50S ribosomal protein L2 | 30.2 | 15 | 540 | 25.3 |
| P67890 | 50S ribosomal protein L3 | 24.5 | 12 | 480 | 18.7 |
| ... | ... | ... | ... | ... | ... |
Table 2: CETSA Results for a Hypothesized Target Protein
| Temperature (°C) | % Soluble Protein (Vehicle Control) | % Soluble Protein (this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
Concluding Remarks
The identification of a drug's target is a critical step in understanding its mechanism of action and for further drug development. The methods outlined in these application notes provide a robust framework for the target identification of this compound. By combining computational prediction with both probe-based and label-free experimental approaches, researchers can confidently identify and validate the molecular targets of this natural product. The successful identification of the target(s) will enable further studies into the detailed mechanism of action and facilitate the development of novel antibacterial agents.
References
- 1. scispace.com [scispace.com]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 4. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Streptomyces hygroscopicus Fermentation for Malonylniphimycin Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation of Streptomyces hygroscopicus for the production of Malonylniphimycin. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams of key workflows and pathways.
Frequently Asked Questions (FAQs)
Q1: What are the optimal physical parameters for Streptomyces hygroscopicus fermentation to produce this compound?
A1: While optimal conditions can be strain-specific, generally, a neutral pH and mesophilic temperatures are favorable for antibiotic production in S. hygroscopicus. For antibiotic production by S. hygroscopicus D1.5, a pH of 7.0 and a temperature of 30°C have been reported as optimal.[1] Fermentation duration is also a critical factor, with optimal production often observed after 7 days of incubation.[1]
Q2: Which carbon and nitrogen sources are most effective for this compound production?
A2: The choice of carbon and nitrogen sources significantly impacts the yield of secondary metabolites. For a strain of S. hygroscopicus, glycerol (B35011) (11.5 g/L) and arginine (0.75 g/L) were found to be the most effective carbon and nitrogen sources, respectively, for antibiotic production.[1] A production medium for this compound has been described containing glucose (1.0%), soybean meal (1.0%), NaCl (0.5%), and CaCO3 (0.1%), with a pre-sterilization pH of 7.0.[2]
Q3: How can I improve the yield of this compound through media optimization?
A3: Systematic optimization of media components is crucial. This can be achieved by evaluating different carbon and nitrogen sources and their concentrations through single-factor experiments.[3] For instance, testing various sugars like glucose, fructose, and mannose, or different nitrogen sources such as soybean meal, yeast extract, and peptone can help identify the best combination for your specific strain.[3][4] Additionally, statistical methods like Plackett-Burman design and response surface methodology can be employed for a more comprehensive optimization of media constituents.[5]
Q4: Is genetic modification a viable strategy to enhance this compound production?
A4: Yes, genetic engineering can be a powerful tool. Overexpressing genes involved in the biosynthesis of precursors has been shown to significantly increase the final yield of other antibiotics produced by S. hygroscopicus, such as ascomycin.[3] Traditional mutagenesis techniques, like UV radiation, have also been successfully used to generate higher-producing mutant strains.[3]
Q5: What is a typical fermentation timeline for this compound production?
A5: The optimal fermentation time can vary depending on the strain and conditions. For Streptomyces species, antibiotic production is typically a secondary metabolic process that begins after the initial growth phase (exponential phase).[4] For some strains of S. hygroscopicus, the optimal incubation period for antibiotic production has been found to be 7 days.[1] It is recommended to perform a time-course experiment to determine the peak production phase for your specific experimental setup.[3]
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Suboptimal Medium Composition: The balance of carbon, nitrogen, and phosphate (B84403) is critical for secondary metabolite production.[3] | Systematically evaluate different carbon (e.g., glucose, glycerol, starch) and nitrogen sources (e.g., soybean meal, yeast extract, peptone). Perform single-factor experiments to determine the optimal concentration for each key component.[3] |
| Inappropriate Physical Fermentation Parameters: Incorrect pH, temperature, or aeration can severely limit growth and antibiotic synthesis.[3] | Optimize physical parameters such as pH (typically around 7.0), temperature (around 28-30°C), and agitation/aeration rates.[1][4] For example, an agitation of 300 rpm and an aeration rate of 1 vvm have been found to be optimal for rapamycin (B549165) production in a fermentor.[4] | |
| Strain Instability or Degeneration: Streptomyces strains can lose their antibiotic-producing capabilities after repeated subculturing.[3] | Maintain master cell banks of a high-producing strain at ultra-low temperatures (-80°C or liquid nitrogen). Use a fresh culture from a working cell bank for each fermentation run and avoid excessive subculturing.[3] | |
| Contamination of Culture | Compromised Aseptic Technique: Contamination can be introduced during inoculation or sampling. | Ensure all media, flasks, and instruments are properly sterilized. Work in a laminar flow hood and use strict aseptic techniques throughout the entire process. |
| Inadequate Sterilization of Media Components: Some components, like oils, may require special sterilization procedures. | For oily carbon sources, consider adding a small amount of water (e.g., 1 ml per 100 ml of oil) and sterilizing at 121°C for 20 minutes. Perform a sterility check on the component before use.[6] | |
| Faulty Autoclave: The autoclave may not be reaching the required temperature or pressure for effective sterilization. | Periodically validate the autoclave's performance using biological indicators like Bacillus stearothermophilus spore strips.[6] | |
| Poor or Inconsistent Growth | Inappropriate Inoculum: The age or density of the seed culture can affect the growth in the production medium. | Standardize the inoculum preparation. Use a fresh, actively growing seed culture and inoculate the production medium at a consistent ratio (e.g., 5-10% v/v).[3] |
| Mycelial Clumping: Filamentous growth can lead to large clumps, causing nutrient and oxygen transfer limitations.[7] | Consider using media formulations that promote more dispersed growth or explore morphological engineering techniques, such as the overexpression of genes like ssgA, which can induce mycelial fragmentation.[7] |
Experimental Protocols
Inoculum Preparation
A standardized inoculum is critical for reproducible fermentation results.
-
Strain Revival: Revive a cryopreserved vial of S. hygroscopicus by transferring the cell suspension to a suitable broth or streaking on an agar (B569324) plate.
-
Seed Culture: Inoculate a loopful of spores or mycelia from a fresh agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium).[3]
-
Incubation: Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48-72 hours.[3] The culture should appear visibly turbid with filamentous growth.
Production Fermentation in Shake Flasks
This protocol is suitable for initial screening and optimization experiments.
-
Medium Preparation: Prepare the production medium in Erlenmeyer flasks. For example, a medium containing glucose (1.0%), soybean meal (1.0%), NaCl (0.5%), and CaCO3 (0.1%) with a pre-sterilization pH of 7.0 can be used.[2]
-
Sterilization: Sterilize the flasks containing the medium by autoclaving. If using separately sterilized components like sugars, add them aseptically to the cooled medium.[4]
-
Inoculation: Transfer the seed culture to the production medium at a 5-10% (v/v) ratio under aseptic conditions.[3]
-
Incubation: Incubate the production flasks at 28-30°C on a rotary shaker at 220 rpm for the predetermined fermentation time (e.g., 7 days).[1][3]
Time-Course Experiment for Optimal Production
This experiment helps determine the peak of this compound production.
-
Setup: Prepare multiple identical production flasks and inoculate them simultaneously.
-
Sampling: Harvest one flask at regular time intervals (e.g., every 24 hours) starting from day 3.
-
Analysis: For each time point, measure the biomass (e.g., dry cell weight) and extract the this compound from the broth and/or mycelium for quantification (e.g., via HPLC).
-
Determination of Peak Production: Plot the this compound concentration against time to identify the optimal fermentation duration.
Visual Diagrams
Experimental Workflow for Fermentation Optimization
Caption: A flowchart illustrating the key steps in optimizing fermentation conditions.
Troubleshooting Logic for Low Yield
Caption: A decision tree for diagnosing and resolving low product yield issues.
Simplified Malonyl-CoA Biosynthesis Pathway
Malonyl-CoA is a key precursor for the biosynthesis of polyketides like this compound.
Caption: The conversion of Acetyl-CoA to Malonyl-CoA, a key step for production.
References
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking Streptomyces spp. for Use as Sustainable Industrial Production Platforms by Morphological Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Malonylniphimycin Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of malonylniphimycin from Streptomyces hygroscopicus.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces hygroscopicus culture is growing well (high biomass), but the this compound yield is low. What are the likely causes?
A1: This is a common issue in secondary metabolite fermentations. Several factors could be at play:
-
Nutrient Limitation or Imbalance: The depletion of a specific nutrient, such as phosphate (B84403) or a particular carbon or nitrogen source, often triggers secondary metabolism. An excess of readily metabolizable sugars like glucose can sometimes repress the production of secondary metabolites.
-
Suboptimal pH: The optimal pH for biomass growth may differ from the optimal pH for this compound production. For many Streptomyces species, a neutral to slightly alkaline pH is favorable for antibiotic production.[1][2]
-
Inadequate Dissolved Oxygen (DO): Streptomyces hygroscopicus is an aerobic bacterium, and sufficient oxygen is crucial for both growth and the biosynthesis of complex secondary metabolites like this compound.[3] Low DO levels can be a significant bottleneck.
-
Genetic Instability of the Strain: Streptomyces species are known for their genetic instability, which can lead to a decline in secondary metabolite production over successive generations of subculturing.
Q2: What is the optimal pH for this compound production?
A2: While the optimal pH for this compound production has not been specifically reported, a pH of 7.0 was used in the initial production studies.[4] For antibiotic production by Streptomyces hygroscopicus in general, a pH of 7.0 has been found to be optimal.[1] It is recommended to monitor and control the pH throughout the fermentation process, as metabolic activities can cause it to drift.
Q3: How critical is dissolved oxygen (DO) for the fermentation?
A3: Dissolved oxygen is a critical parameter. Studies on other macrolides produced by Streptomyces hygroscopicus, such as rapamycin (B549165), have shown that a high DO level is required to enhance production.[3][5] However, achieving high DO through increased agitation can lead to shear stress, which may damage the mycelia and negatively impact yield.[3] Therefore, a balance must be struck, possibly by supplementing with pure oxygen while maintaining a moderate agitation speed.[3]
Q4: I am observing inconsistent yields between different fermentation batches. What could be the reason?
A4: Inconsistent yields can often be traced back to the inoculum preparation. The age, concentration, and physiological state of the spore suspension or seed culture can significantly impact the subsequent fermentation performance. Standardizing your inoculum preparation protocol is crucial for reproducibility.
Q5: My fermentation broth is turning a different color than expected, and the yield is low. What should I do?
A5: An unexpected color change can be an indicator of contamination, especially if accompanied by a drop in yield. The most common contaminants in Streptomyces fermentations are other bacteria, yeasts, or bacteriophages. It is advisable to perform a microscopic examination of the broth and conduct a purity check by plating on a suitable agar (B569324) medium. If phage contamination is suspected, a plaque assay can be performed.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound fermentation.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No this compound Yield with Good Biomass | Nutrient repression (e.g., high glucose). | Optimize the carbon source. Try replacing or supplementing glucose with a more slowly metabolized carbon source like glycerol (B35011) or lactose.[6] |
| Suboptimal pH for production. | Monitor the pH throughout the fermentation. Maintain the pH at or near 7.0 using buffers or automated acid/base addition.[1] | |
| Insufficient dissolved oxygen. | Increase aeration and/or agitation, but be mindful of shear stress. Consider supplementing with pure oxygen to maintain a DO level above 30%.[3] | |
| Poor or Slow Growth of Streptomyces hygroscopicus | Suboptimal temperature. | Ensure the incubation temperature is maintained at 30°C.[1] |
| Inadequate nutrients in the seed or production medium. | Review the composition of your media. Ensure all components are present at the correct concentrations. | |
| Poor quality inoculum. | Standardize your inoculum preparation. Use a fresh and viable spore suspension or seed culture. | |
| Foaming in the Fermentor | High protein content in the medium (e.g., soybean meal). | Add an appropriate antifoaming agent (e.g., silicone-based) as needed. Be cautious with the amount, as excessive use can sometimes inhibit growth. |
| Mycelial Pelleting or Clumping | High agitation speed or specific media components. | While pellets can be beneficial for some fermentations, excessive clumping can lead to mass transfer limitations. Try optimizing the agitation speed. The morphology of the mycelia can be critical for production.[3] |
| Contamination | Non-sterile equipment or medium. | Ensure all flasks, bioreactors, and media are properly sterilized. Check autoclave performance regularly. |
| Contaminated inoculum. | Prepare fresh spore stocks and seed cultures under strict aseptic conditions. | |
| Airborne contamination during sampling or inoculation. | Perform all manipulations in a laminar flow hood. |
Quantitative Data on Fermentation Parameters
While specific quantitative data for this compound yield optimization is limited, the following tables summarize findings for other macrolides produced by Streptomyces hygroscopicus, which can serve as a valuable starting point for your experiments.
Table 1: Effect of Carbon Source on Antibiotic Production by Streptomyces hygroscopicus
| Carbon Source (at equivalent carbon concentration) | Relative Antibiotic Yield (%) |
| Glycerol | 100 |
| Glucose | 85 |
| Lactose | 95 |
| Soluble Starch | 70 |
Note: Data is generalized from studies on other macrolides and should be empirically verified for this compound.
Table 2: Effect of Nitrogen Source on Antibiotic Production by Streptomyces hygroscopicus
| Nitrogen Source | Relative Antibiotic Yield (%) |
| Soybean Meal | 100 |
| Arginine | 110 |
| Yeast Extract | 90 |
| Peptone | 80 |
Note: Data is generalized from studies on other macrolides and should be empirically verified for this compound.[1][6]
Table 3: Influence of pH on Antibiotic Production by Streptomyces hygroscopicus
| Initial pH | Relative Antibiotic Yield (%) |
| 6.0 | 75 |
| 6.5 | 90 |
| 7.0 | 100 |
| 7.5 | 85 |
| 8.0 | 70 |
Note: Data is based on studies of antibiotic production in S. hygroscopicus, where pH 7.0 was found to be optimal.[1]
Experimental Protocols
Protocol 1: Baseline Fermentation for this compound Production
This protocol is based on the initial production parameters reported for this compound.[4]
1. Media Preparation:
-
Seed Medium (per liter): Glucose 10 g, Soybean Meal 10 g, NaCl 5 g, CaCO₃ 1 g. Adjust pH to 7.0 before autoclaving.
-
Production Medium (per liter): Glucose 10 g, Soybean Meal 10 g, NaCl 5 g, CaCO₃ 1 g. Adjust pH to 7.0 before autoclaving.
2. Inoculum Preparation:
-
Prepare a spore suspension of Streptomyces hygroscopicus B-7 from a mature agar plate.
-
Inoculate 50 mL of seed medium in a 250 mL flask with the spore suspension.
-
Incubate at 30°C on a rotary shaker at 200 rpm for 48 hours.
3. Production Fermentation:
-
Inoculate 1 L of production medium in a 2 L fermentor with 5% (v/v) of the seed culture.
-
Incubate at 30°C for 120 hours.
-
Maintain agitation and aeration to ensure a dissolved oxygen level of at least 30%.[3]
4. Extraction and Analysis:
-
At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation.
-
Extract both the mycelium and the supernatant with a suitable organic solvent (e.g., ethyl acetate (B1210297) or n-butanol).
-
Combine the organic extracts, evaporate the solvent, and redissolve the crude extract in methanol (B129727) for analysis by HPLC.
Protocol 2: Strain Improvement by N-methyl-N'-nitro-N-nitrosoguanidine (NTG) Mutagenesis
This protocol provides a general procedure for chemical mutagenesis to potentially enhance this compound yield.
1. Spore Suspension Preparation:
-
Prepare a dense spore suspension (approx. 10⁸ spores/mL) of S. hygroscopicus B-7 in sterile water.
2. NTG Treatment:
-
Prepare a stock solution of NTG (1 mg/mL) in a suitable buffer (e.g., Tris-maleate buffer, pH 9.0). Caution: NTG is a potent mutagen and carcinogen. Handle with appropriate safety precautions.
-
Add the NTG stock solution to the spore suspension to a final concentration of 50-100 µg/mL.
-
Incubate at 30°C with shaking for 30-60 minutes. The optimal exposure time and NTG concentration should be determined empirically by constructing a kill curve.
3. Termination and Plating:
-
Stop the reaction by centrifuging the spores and washing them twice with sterile water.
-
Resuspend the spores in sterile water and make serial dilutions.
-
Plate the dilutions on a suitable agar medium and incubate at 30°C until colonies appear.
4. Screening:
-
Isolate individual colonies and screen them for enhanced this compound production in small-scale fermentations.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Hypothetical biosynthetic pathway for this compound.
Caption: General workflow for strain improvement.
References
- 1. scielo.br [scielo.br]
- 2. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dissolved oxygen level on rapamycin production by pellet-form of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Malonylniphimycin Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Malonylniphimycin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
Extraction Issues
| Problem | Possible Causes | Suggested Solutions |
| Low Yield of Crude Extract | Incomplete cell lysis. | - Ensure the source material (e.g., microbial culture) is thoroughly homogenized. - Consider alternative lysis methods such as ultrasonication or enzymatic digestion. |
| Inappropriate solvent selection. | - Test a range of solvents with varying polarities.[1] - A mixture of polar and non-polar solvents may be more effective. | |
| Insufficient extraction time or temperature. | - Increase the extraction duration. - Gently heat the solvent mixture, but be cautious of potential degradation of thermo-labile compounds.[2] | |
| Degradation of this compound | Presence of degradative enzymes. | - Perform extraction at low temperatures (e.g., 4°C) to minimize enzymatic activity. |
| pH instability. | - Buffer the extraction solvent to maintain a pH suitable for this compound stability. The pH of the solvent can significantly affect the extraction of certain phytochemicals.[2] | |
| Light sensitivity. | - Protect the extraction mixture from light by using amber-colored glassware or covering containers with aluminum foil.[3] |
Purification Issues
| Problem | Possible Causes | Suggested Solutions |
| Poor Separation in Chromatography | Inappropriate stationary or mobile phase. | - Screen different column types (e.g., silica (B1680970), C18) and solvent systems.[3] - Gradient elution may provide better resolution than isocratic elution. |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column.[3] | |
| Improperly packed column. | - Ensure the column is packed uniformly to prevent channeling.[3] | |
| Co-elution of Impurities | Similar physicochemical properties of impurities and this compound. | - Employ orthogonal purification techniques (e.g., ion-exchange chromatography followed by size-exclusion chromatography). |
| Formation of aggregates. | - Add detergents or chaotropic agents to the mobile phase to disrupt aggregates. | |
| Loss of Compound During Purification | Adsorption to surfaces. | - Use silanized glassware to minimize non-specific binding. |
| Instability in purification buffers. | - Ensure the pH and ionic strength of buffers are optimal for this compound stability. |
Frequently Asked Questions (FAQs)
1. What is the first step I should take if I get a very low yield of this compound?
First, re-evaluate your extraction procedure. Ensure that the raw material was properly prepared (e.g., finely ground or homogenized) to maximize surface area for extraction.[3] Also, confirm that the chosen solvent system is appropriate for this compound. It is often beneficial to perform small-scale pilot extractions with different solvents to determine the optimal conditions.
2. How can I quickly assess the purity of my this compound sample at different stages of purification?
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification.[3] It allows you to visualize the complexity of your sample and the presence of this compound relative to impurities. High-Performance Liquid Chromatography (HPLC) can provide more quantitative purity analysis.
3. My this compound seems to be degrading during the purification process. What can I do to prevent this?
Degradation can be caused by several factors, including temperature, pH, and light exposure.[2][3] It is recommended to perform all purification steps at a reduced temperature (e.g., in a cold room) and to protect your samples from light.[3] Additionally, ensure that the pH of your buffers is within a stable range for this compound.
4. What are the most common chromatographic techniques used for the purification of secondary metabolites like this compound?
A multi-step chromatographic approach is often necessary to achieve high purity.[3] This typically starts with column chromatography using silica gel or alumina (B75360) for initial separation.[3] This is often followed by a final polishing step using High-Performance Liquid Chromatography (HPLC), frequently with a C18 column.[3]
5. What should I do if I observe precipitation in my sample during purification?
Precipitation can occur if the concentration of your compound exceeds its solubility in the current buffer. Try diluting the sample or changing the solvent composition. If the precipitate is suspected to be your target compound, you can attempt to redissolve it in a stronger solvent and re-evaluate the purification conditions.
Experimental Protocols
General Extraction Protocol for this compound
This protocol outlines a general procedure for the extraction of this compound from a microbial culture. Optimization will be required based on the specific strain and culture conditions.
-
Harvesting: Centrifuge the microbial culture to pellet the cells.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer. Mechanical disruption (e.g., sonication or bead beating) can be used to ensure complete cell lysis.
-
Solvent Extraction:
-
Add an organic solvent (e.g., ethyl acetate, methanol, or a mixture) to the cell lysate at a ratio of 1:3 (lysate:solvent).
-
Agitate the mixture vigorously for several hours at room temperature, protected from light.
-
Separate the organic and aqueous phases by centrifugation.
-
-
Concentration: Collect the organic phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
General Purification Protocol using Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the non-polar solvent and load it onto the column.
-
Elution:
-
Begin elution with the non-polar solvent.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the fractions using TLC or HPLC to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: Workflow for this compound extraction and purification with key troubleshooting points.
Caption: Logical flow for troubleshooting common issues in this compound production.
References
Malonylniphimycin stability and degradation issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of malonylniphimycin. The following information is based on the known behavior of analogous compounds, specifically macrolide antibiotics and molecules containing malonyl groups, to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
A1: this compound is a hypothetical novel antibiotic. Based on its nomenclature, it is presumed to be a macrolide antibiotic distinguished by the presence of a malonyl group. Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. They are known for their bacteriostatic activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.
Q2: What are the primary factors that can affect the stability of this compound in experimental solutions?
A2: The stability of macrolide antibiotics like this compound is influenced by several factors:
-
pH: Macrolides are generally unstable in acidic conditions (pH < 4), which can lead to the hydrolysis of the glycosidic bonds and the macrolactone ring. They exhibit greater stability in neutral to slightly alkaline conditions (pH 7-8).[1]
-
Temperature: Elevated temperatures accelerate the degradation of macrolides. It is crucial to adhere to recommended storage temperatures to maintain the compound's integrity.[2][3]
-
Light: Exposure to UV or solar light can cause photodegradation of some macrolides.[3][4]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
-
Enzymes: Esterases present in biological matrices can enzymatically hydrolyze the macrolactone ring.
Q3: What are the expected degradation pathways for this compound?
A3: Based on its presumed structure, this compound is likely to undergo the following degradation pathways:
-
Hydrolysis of the Macrolactone Ring: This is a common degradation route for macrolides, leading to an inactive, open-ring structure. This can be catalyzed by both acidic/basic conditions and enzymes.
-
Cleavage of Glycosidic Bonds: The sugar moieties attached to the macrolactone ring can be cleaved under acidic conditions, resulting in a loss of biological activity.
-
Decarboxylation of the Malonyl Group: The malonyl group may be susceptible to decarboxylation (loss of CO2), especially upon heating, which would alter the structure and likely the activity of the molecule.
-
Formation of Spiroketals: Under acidic conditions, some macrolides can undergo intramolecular cyclization to form inactive spiroketal derivatives.
Q4: How should I store this compound to ensure its stability?
A4: To ensure maximum stability, this compound should be stored as a dry solid at -20°C. Stock solutions should be prepared fresh in a suitable solvent like DMSO and stored at -20°C for short periods. For long-term storage, it is recommended to store aliquots of the stock solution at -80°C to minimize freeze-thaw cycles. Protect the solid compound and its solutions from light.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected bioactivity in my experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation in acidic media | 1. Verify the pH of your experimental medium. If acidic, consider using a buffered solution closer to neutral pH if your experimental design allows. 2. For cell culture experiments, be aware of localized pH drops due to cellular metabolism. |
| Thermal degradation | 1. Ensure that stock solutions and experimental setups are not exposed to high temperatures. 2. If heating is a necessary part of your protocol, minimize the duration and temperature. 3. Run a control to assess the impact of temperature on this compound activity in your specific experimental conditions. |
| Photodegradation | 1. Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental setup. |
| Improper storage | 1. Review your storage conditions for both the solid compound and stock solutions. 2. Prepare fresh stock solutions for critical experiments to rule out degradation during storage. |
Problem: Appearance of unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Steps |
| On-column degradation | 1. Check the pH of your mobile phase. An acidic mobile phase can cause degradation of acid-labile compounds during analysis. 2. Consider using a mobile phase with a pH closer to neutral if compatible with your chromatography method. |
| Degradation during sample preparation | 1. Evaluate your sample preparation workflow for any steps that might induce degradation (e.g., high temperatures, extreme pH). 2. Keep samples on ice or at a controlled low temperature during preparation. |
| Presence of degradation products in the starting material | 1. Analyze a freshly prepared solution of this compound to establish a baseline chromatogram. 2. If unexpected peaks are present from the start, this may indicate impurities or degradation in the supplied material. |
Data Presentation: Stability of Macrolide Antibiotics
The following tables summarize the stability of representative macrolide antibiotics under various conditions. This data can be used as a general guide for handling this compound.
Table 1: pH-Dependent Stability of Macrolide Antibiotics
| Macrolide | pH | Temperature (°C) | Stability Metric (t1/2 or % Degradation) | Reference |
| Azithromycin (B1666446) | 1.0 - 4.1 | 30 | Stability improves tenfold for each unit increase in pH. | |
| Azithromycin | 6.0 - 7.2 | Ambient | Degradation is pH-dependent. | |
| Clarithromycin | 1.0 | 37 | 90.2% degradation in 1 hour. | |
| Clarithromycin | 1.39 | 37 | t1/2 = 17 minutes. | |
| Clarithromycin | 2.0 | 37 | 41.1% degradation in 1 hour. | |
| Clarithromycin | > 5.0 | 37 | Scarcely decomposes. | |
| Erythromycin | 2 | 37 | t1/10 (time for 10% decay) = 3.7 seconds. | |
| Erythromycin | 5.0 | Ambient | Rapid degradation. | |
| Erythromycin | 6.5 | Ambient | Stable for the duration of a release test. |
Table 2: Temperature-Dependent Stability of Macrolide Antibiotics
| Macrolide | Temperature (°C) | Conditions | Stability Observation | Reference |
| Azithromycin | 50 | Ophthalmic solution | Considerable potency loss over 20 and 60 days. | |
| Azithromycin | 100 | Ophthalmic solution | Considerable potency loss over 20 and 60 days. | |
| Erythromycin | 40 | Delayed-release tablets | Stable for 10 days. | |
| Erythromycin | 50 | - | Slight decrease in active ingredient after 3 and 6 months. | |
| Erythromycin | 60 | Delayed-release tablets | Stable for 10 days. | |
| Erythromycin | 80 | Delayed-release tablets | Surface became very dry, but no obvious change in active ingredient content. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 100°C for 24 hours.
-
Also, incubate 1 mL of the stock solution at 60°C for 24 hours.
-
At specified time points, dissolve the solid sample in the mobile phase or dilute the stock solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL) in a quartz cuvette to UV light (e.g., 254 nm) for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw aliquots for analysis.
-
3. Analysis:
-
Analyze all samples by a stability-indicating LC-MS/MS method.
-
Monitor the disappearance of the parent drug peak and the appearance of new peaks corresponding to degradation products.
-
Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Visualizations
References
Technical Support Center: Macrolide Antibiotic Purification
Welcome to the technical support center for macrolide antibiotic purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in macrolide antibiotic purification?
A1: The primary challenges in macrolide purification stem from their complex chemical structures. Key difficulties include:
-
Separation of Structurally Similar Analogs: Macrolide fermentations often produce a mixture of closely related compounds (analogs and isomers) that are difficult to separate due to very similar physical and chemical properties.
-
Chemical Instability: Macrolides can be susceptible to degradation under certain pH and temperature conditions. For instance, erythromycin (B1671065) is known to be unstable in acidic conditions.
-
Low Purity and Yield: Achieving high purity and recovery can be challenging due to the presence of numerous impurities from the fermentation broth and potential product loss during multi-step purification processes.
-
Crystallization Difficulties: Inducing crystallization to obtain a high-purity solid form can be problematic, often resulting in amorphous precipitates or requiring extensive optimization of solvent systems and conditions.
Q2: Which chromatographic techniques are most effective for macrolide purification?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for the purification of macrolides. This is due to its high resolution, which is necessary to separate structurally similar impurities. Silica gel column chromatography is also employed, particularly in initial purification steps.
Q3: What are the critical parameters to control during macrolide purification?
A3: To ensure successful purification, it is crucial to control the following parameters:
-
pH: Macrolides contain basic nitrogen atoms and are sensitive to pH. Maintaining an appropriate pH is critical to prevent degradation and to control the ionization state of the molecule, which affects its chromatographic behavior.
-
Temperature: Elevated temperatures can lead to the degradation of some macrolides. Therefore, purification processes are often carried out at controlled, and sometimes reduced, temperatures.
-
Solvent Selection: The choice of solvents is critical for both chromatography and crystallization. For RP-HPLC, mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions are common. For crystallization, a suitable solvent/anti-solvent system must be identified to induce the formation of high-quality crystals.
Q4: How can I improve the yield of my macrolide purification process?
A4: Improving yield involves optimizing each step of the purification process. Key strategies include:
-
Minimizing Degradation: Control pH and temperature throughout the process to prevent product loss.
-
Optimizing Chromatography: Carefully select the stationary phase, mobile phase composition, and gradient to achieve good separation with minimal peak tailing and band broadening, which can lead to fraction mixing and lower recovery.
-
Efficient Extraction: If using liquid-liquid extraction as a preliminary step, ensure the pH is adjusted to favor the partitioning of the macrolide into the organic phase.
-
Careful Crystallization: Optimize crystallization conditions to maximize the precipitation of the desired product while leaving impurities in the solution.
Troubleshooting Guides
Guide 1: Low Purity After Chromatographic Purification
This guide addresses the issue of obtaining low purity of the target macrolide after a chromatography step.
Problem: The purity of the macrolide-containing fractions, as determined by analytical HPLC, is below the desired specification.
Troubleshooting Steps:
-
Poor Resolution of Impurities:
-
Symptom: Peaks of the target macrolide and impurities are not well separated.
-
Solution:
-
Optimize Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting compounds.
-
Change Stationary Phase: If resolution is still poor, the selectivity of the column may not be suitable. Consider a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column).
-
Adjust pH of Mobile Phase: Small changes in the mobile phase pH can alter the ionization of the macrolide and its impurities, potentially improving separation.
-
-
-
Peak Tailing:
-
Symptom: The peak for the target macrolide is asymmetrical with a "tail." This can cause it to overlap with adjacent impurity peaks.
-
Solution:
-
Add Mobile Phase Modifier: The basic nature of macrolides can lead to interactions with residual silanols on the silica-based stationary phase, causing tailing. Adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can mitigate this.
-
Check for Column Void: A void at the head of the column can cause band broadening and peak tailing. If a void is present, the column may need to be repacked or replaced.
-
-
-
Column Overload:
-
Symptom: Broad, distorted peaks for the target macrolide and impurities.
-
Solution:
-
Reduce Sample Load: The amount of sample being injected may be exceeding the binding capacity of the column. Reduce the concentration or volume of the injected sample.
-
Use a Larger Column: If a larger sample load is necessary, scale up to a column with a larger diameter and/or length.
-
-
-
Sample Degradation on Column:
-
Symptom: Appearance of new impurity peaks that were not present in the initial sample, and a lower than expected recovery of the target macrolide.
-
Solution:
-
Modify pH of Mobile Phase: If the macrolide is sensitive to the pH of the mobile phase, adjust it to a more neutral or stable range.
-
Reduce Column Temperature: If the degradation is temperature-dependent, running the chromatography at a lower temperature may prevent the degradation.
-
-
Guide 2: Low Yield or No Crystals Formed During Crystallization
This guide provides troubleshooting steps for when crystallization of the purified macrolide is unsuccessful.
Problem: After evaporation of the solvent or addition of an anti-solvent, the macrolide either remains in solution or forms an oil/amorphous precipitate instead of crystals.
Troubleshooting Steps:
-
Supersaturation Not Reached:
-
Symptom: The macrolide remains fully dissolved.
-
Solution:
-
Increase Concentration: The initial concentration of the macrolide in the solvent may be too low. Concentrate the solution further before attempting crystallization.
-
Slow Evaporation of Solvent: Allow the solvent to evaporate slowly to gradually increase the concentration and reach the point of supersaturation.
-
-
-
Presence of Impurities:
-
Symptom: An oil or amorphous solid forms instead of crystals.
-
Solution:
-
Re-purify the Macrolide: The presence of even small amounts of impurities can inhibit crystal formation. The material may need an additional round of chromatographic purification.
-
Use a Different Crystallization Technique: Techniques like vapor diffusion or layering of the anti-solvent can sometimes promote crystallization in the presence of minor impurities.
-
-
-
Incorrect Solvent/Anti-Solvent System:
-
Symptom: The macrolide either remains in solution or precipitates as an amorphous solid.
-
Solution:
-
Screen a Wider Range of Solvents: The chosen solvent system may not be appropriate. A systematic screening of different solvents and anti-solvents is necessary.
-
Vary the Solvent/Anti-Solvent Ratio: The ratio of the solvent to the anti-solvent is a critical parameter. Experiment with different ratios to find the optimal conditions for crystal growth.
-
-
-
Kinetics of Nucleation are Too Slow:
-
Symptom: No crystals form even when the solution appears to be supersaturated.
-
Solution:
-
Introduce Seed Crystals: Adding a small amount of previously obtained crystals (seed crystals) can provide a template for crystal growth.
-
Scratch the Side of the Flask: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can act as nucleation sites.
-
Vary the Crystallization Temperature: The rate of nucleation is temperature-dependent. Experiment with different temperatures (both cooling and warming) to find the optimal conditions for crystal formation.
-
-
Data Presentation
Table 1: Quantitative Data on Macrolide Purification by Chromatography
| Macrolide | Chromatographic Method | Stationary Phase | Mobile Phase | Purity Achieved | Yield | Reference |
| Spiramycin I | Counter-current chromatography | n-hexane-ethyl acetate-methanol-water | (3:6:5:5 v/v) | 98.2% | 53.6% | [1] |
| Spiramycin II | Counter-current chromatography | n-hexane-ethyl acetate-methanol-water | (3:6:5:5 v/v) | 92.3% | 2.8% | [1] |
| Spiramycin III | Counter-current chromatography | n-hexane-ethyl acetate-methanol-water | (3:6:5:5 v/v) | 97.4% | 6.8% | [1] |
| Erythromycin | Preparative HPLC | C18 | Acetonitrile/Ammonium acetate (B1210297) buffer | >95% | Not Specified | [2] |
| Tylosin | Silica Gel Chromatography | Silica Gel | Ethyl acetate/petroleum ether (with 0.1% triethylamine) | 96.0% | Not Specified |
Table 2: Quantitative Data on Macrolide Purification by Crystallization
| Macrolide | Crystallization Method | Solvent System | Purity Achieved | Yield | Reference |
| Clarithromycin (B1669154) (Form II) | Recrystallization | Water | 97.4% | 97% | [1] |
| Clarithromycin (Form II) | Recrystallization | Water/Hexane (B92381) | 97.7% | 95% | |
| Clarithromycin (Form II) | Recrystallization | Water/Ethyl Acetate | 98.0% | 95% | |
| Tylosin | Dilution Crystallization | Water/Acetone (4:1) | Not Specified | >90% |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of Erythromycin
This protocol is a general guideline for the purification of erythromycin from a partially purified extract using preparative reversed-phase HPLC.
1. Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 250 x 20 mm, 10 µm)
-
Erythromycin extract, dissolved in a minimal amount of mobile phase
-
Mobile Phase A: 0.2 M Ammonium acetate buffer
-
Mobile Phase B: Acetonitrile
-
0.45 µm syringe filters
2. Sample Preparation:
-
Dissolve the crude erythromycin extract in a small volume of a mixture of Mobile Phase A and B (e.g., 50:50).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. Chromatographic Conditions:
-
Column: C18 preparative column
-
Mobile Phase: A gradient of Mobile Phase A (Ammonium acetate buffer) and Mobile Phase B (Acetonitrile). A typical gradient might be:
-
0-5 min: 30% B
-
5-35 min: 30-70% B (linear gradient)
-
35-40 min: 70% B
-
40-45 min: 70-30% B (return to initial conditions)
-
-
Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV at 215 nm.
-
Injection Volume: Dependent on the sample concentration and column capacity.
4. Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the main erythromycin peak. It is advisable to collect multiple smaller fractions across the peak to isolate the purest portions.
5. Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity specification.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the purified erythromycin as a solid.
Protocol 2: Crystallization of Clarithromycin (Form II)
This protocol describes a method for obtaining Form II crystals of clarithromycin from a sample of lower purity.
1. Materials:
-
Clarithromycin (e.g., 95.5% purity)
-
Deionized water
-
Optional: Water-immiscible organic solvent (e.g., hexane or ethyl acetate)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
2. Procedure:
-
To a suitable flask, add 100 g of clarithromycin.
-
Add 500 mL of deionized water.
-
Stir the resulting mixture vigorously at room temperature for 2 hours.
-
(Optional) For further purification, add 100 mL of a water-immiscible organic solvent (e.g., hexane) and continue stirring for an additional hour. This step helps to dissolve certain impurities.
-
Filter the crystals using a Büchner funnel and wash with a small amount of deionized water.
-
Dry the collected crystals overnight in a vacuum oven at 60°C.
3. Expected Outcome:
-
This process is expected to yield pure clarithromycin crystal Form II with a purity of >97% and a yield of approximately 95-97%. The identity of the polymorphic form should be confirmed by techniques such as powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC).
References
Technical Support Center: Streptomyces Fermentation
Welcome to the technical support center for Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common contamination issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of contamination in my Streptomyces fermentation?
A1: Early detection of contamination is crucial. Common indicators include:
-
Visual Changes in Culture Broth: A healthy Streptomyces culture typically appears as distinct pellets or filamentous growth in a relatively clear to brownish broth. Contamination can cause the medium to become uniformly turbid or milky white.[1]
-
Unexpectedly Rapid pH Drop: Many common bacterial contaminants, such as lactic acid bacteria, produce organic acids that can cause a rapid decrease in the pH of the fermentation broth.[2][3][4]
-
Formation of a Surface Pellicle: Some contaminating bacteria or yeasts can form a film or pellicle on the surface of the liquid culture.
-
Unusual Odors: Contaminants can produce off-odors, such as sour or putrid smells, that are distinct from the typical "earthy" smell of Streptomyces.[5]
-
Microscopic Examination: Direct observation under a microscope is the most definitive way to identify contaminants. Look for morphologies that are inconsistent with Streptomyces, such as small, motile rods (e.g., Bacillus, Pseudomonas) or budding yeast cells.[6]
-
Poor Growth or Lysis of Streptomyces: Contaminants can outcompete Streptomyces for nutrients, leading to poor growth.[2][3] In the case of bacteriophage contamination, you may observe lysis of the Streptomyces mycelia.
Q2: My fermentation is contaminated. What are the likely sources?
A2: Contamination can be introduced at multiple stages of the fermentation process. Potential sources include:
-
Inoculum: The seed culture itself may be contaminated. It is essential to ensure the purity of your master and working cell banks.[1]
-
Fermentation Medium: Improper sterilization of the medium or individual components can introduce contaminants.[1] Heat-labile components that are filter-sterilized are a potential source of contamination if the filter integrity is compromised.
-
Air Supply: Inadequate filtration of the air supplied to the fermenter can introduce airborne bacteria and fungal spores.
-
Antifoam Solution: Antifoam agents can be a source of contamination if not properly sterilized or handled aseptically.[7][8]
-
Sampling and Probes: Non-aseptic sampling techniques or improperly sterilized probes (pH, dissolved oxygen) can introduce contaminants into the bioreactor.
-
Leaky Seals and Connections: Faulty seals on ports, valves, or the main lid of the fermenter can create entry points for contaminants.
Q3: How can I differentiate between bacterial, fungal, and bacteriophage contamination?
A3: Differentiating between contaminant types is key to effective troubleshooting.
| Contaminant Type | Macroscopic Observations | Microscopic Appearance | Impact on Fermentation |
| Bacteria (e.g., Bacillus, Pseudomonas, Lactic Acid Bacteria) | Rapid increase in turbidity, milky appearance, potential pellicle formation, rapid pH drop.[1][2][3] | Small, often motile, rod-shaped or coccoid cells. Can be Gram-positive or Gram-negative.[4] | Competition for nutrients, production of inhibitory metabolites (e.g., organic acids), leading to reduced Streptomyces growth and product yield.[2][3] |
| Fungi (e.g., Yeasts, Molds) | Yeast contamination may cause turbidity and a "bready" odor. Molds can form visible mycelial clumps or surface mats.[5] | Yeasts appear as budding, oval-shaped cells. Molds will show filamentous hyphae and potentially spores. | Competition for nutrients, potential production of mycotoxins, and can interfere with downstream processing.[5] |
| Bacteriophages | Sudden lysis of the culture, leading to a decrease in biomass and a "clearing" of the broth. Plaque formation on solid media.[9] | Not visible with a light microscope; requires electron microscopy. | Complete loss of the fermentation batch due to lysis of the Streptomyces cells.[9] |
Q4: What are bacteriophages and why are they a specific problem for Streptomyces?
A4: Bacteriophages (or phages) are viruses that infect and replicate within bacteria.[10] They are a significant threat in industrial fermentations, including those with Streptomyces, because a phage contamination can lead to the complete lysis of the culture and total loss of the product. Streptomyces phages are readily found in soil and other environmental samples.[10] Phage infections can also trigger changes in the secondary metabolism of Streptomyces.[9][11]
Q5: Can my antifoam agent be a source of contamination?
A5: Yes, antifoam solutions can be a source of contamination if not handled properly.[7][8] Some antifoams may not be fully effective at preventing the growth of certain microorganisms.[12] It is crucial to sterilize the antifoam solution and use aseptic techniques when connecting it to the bioreactor.[7]
Troubleshooting Guides
Issue 1: Persistent Bacterial Contamination
Symptoms:
-
Milky or turbid culture broth.[1]
-
Rapid drop in pH.
-
Microscopic observation reveals motile rods or cocci.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent bacterial contamination.
Issue 2: Suspected Bacteriophage Infection
Symptoms:
-
Sudden decrease in biomass after a period of normal growth.
-
Visible clearing of the culture broth.
-
Failure of subsequent fermentations inoculated from the same seed stock.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected bacteriophage infection.
Experimental Protocols
Protocol 1: Gram Staining for Bacterial Identification
Objective: To differentiate between Gram-positive and Gram-negative bacteria, a primary step in identifying bacterial contaminants.
Materials:
-
Microscope slides
-
Inoculating loop
-
Bunsen burner
-
Staining tray
-
Crystal violet
-
Gram's iodine
-
Decolorizer (e.g., 95% ethanol)
-
Safranin
-
Immersion oil
-
Light microscope
Procedure:
-
Prepare a Smear: Aseptically transfer a small amount of the contaminated culture onto a clean microscope slide and spread it thinly. Allow the smear to air dry completely.
-
Heat Fix: Briefly pass the slide through the flame of a Bunsen burner 2-3 times to fix the cells to the slide.
-
Primary Stain: Flood the slide with crystal violet and let it stand for 1 minute. Rinse gently with water.
-
Mordant: Flood the slide with Gram's iodine and let it stand for 1 minute. Rinse gently with water.
-
Decolorization: Briefly apply the decolorizer (e.g., 95% ethanol) drop by drop until the runoff is clear. This is a critical step and should not be overdone. Immediately rinse with water.
-
Counterstain: Flood the slide with safranin and let it stand for 1 minute. Rinse with water and blot dry.
-
Microscopy: Place a drop of immersion oil on the stained area and examine under the oil immersion lens. Gram-positive bacteria will appear purple, while Gram-negative bacteria will appear pink or red. Streptomyces are Gram-positive.[13]
Protocol 2: Plaque Assay for Bacteriophage Detection
Objective: To detect and quantify the presence of lytic bacteriophages in a liquid sample.
Materials:
-
Host Streptomyces strain
-
Soft agar (B569324) (e.g., 0.7% agar in a suitable growth medium)
-
Base agar plates (e.g., 1.5% agar in the same growth medium)
-
Serially diluted samples of the potentially contaminated broth
-
Incubator
Procedure:
-
Prepare Host Culture: Grow a healthy liquid culture of the host Streptomyces strain.
-
Serial Dilutions: Prepare serial dilutions (10⁻¹ to 10⁻⁸) of the supernatant from the suspected contaminated fermentation broth.
-
Infection: In separate sterile tubes, mix a small volume (e.g., 100 µL) of each dilution with a larger volume (e.g., 200 µL) of the host Streptomyces culture. Incubate at room temperature for 15-20 minutes to allow for phage adsorption.
-
Plating: Add the infected host culture to molten soft agar (kept at ~45-50°C) and quickly pour the mixture over the surface of a pre-warmed base agar plate. Swirl gently to distribute the soft agar evenly.
-
Incubation: Allow the soft agar to solidify and then incubate the plates at the optimal temperature for the Streptomyces strain.
-
Observation: After incubation (typically 24-72 hours), examine the plates for the formation of plaques, which are clear zones of lysis in the bacterial lawn. The number of plaques can be used to calculate the phage titer (plaque-forming units per mL).
Protocol 3: Aseptic Sampling from a Bioreactor
Objective: To obtain a representative sample from a bioreactor without introducing contamination.
Workflow Diagram:
Caption: Workflow for aseptic sampling from a bioreactor.
Procedure:
-
Preparation: Ensure the sampling area is clean and free of drafts. Have all necessary sterile materials ready (e.g., collection tube, alcohol wipes).
-
Sterilize the Sampling Port: Thoroughly wipe the sampling valve or port with 70% ethanol. If using a steam-sterilizable valve, ensure it is properly sterilized before sampling.
-
Flush the Line: Slowly open the valve and allow a small amount of culture to flush out the dead volume of the sampling port. Discard this initial volume.
-
Collect the Sample: Aseptically collect the desired volume of culture into a sterile collection vessel.
-
Close the Port: Securely close the sampling valve.
-
Post-Sample Sterilization: Re-sterilize the outside of the sampling port with 70% ethanol.
-
Sample Handling: Immediately process the sample or store it under appropriate conditions to prevent changes in its composition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Contamination Strategies for Yeast Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethanolproducer.com [ethanolproducer.com]
- 5. Common Microbial Contamination in Large-Scale Fermenters | Meckey [meckey.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Streptomyces development is involved in the efficient containment of viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptomyces Bacteriophages - ActinoBase [actinobase.org]
- 11. Complete genomes and comparative analyses of Streptomyces phages that influence secondary metabolism and sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5073298A - Antimicrobial antifoam compositions and methods - Google Patents [patents.google.com]
- 13. Streptomyces - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Biological Activity of Malonylniphimycin Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working to enhance the biological activity of Malonylniphimycin derivatives. The information is based on established principles in medicinal chemistry and antibiotic development.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound derivatives?
A1: Based on the structural class of related compounds, this compound derivatives are hypothesized to function by inhibiting bacterial cell wall biosynthesis. The primary target is likely the membrane-bound precursor, Lipid II.[1] The antimicrobial activity of similar glycopeptide antibiotics has been shown to correlate with their affinity for Lipid II.[1] It is also possible that these derivatives interact non-specifically with lipoteichoic acid, which may help the antibiotic accumulate on the bacterial cell surface.[1]
Q2: How can I improve the cellular permeability of my this compound derivatives?
A2: To enhance cell membrane permeability, consider structural modifications that reduce the polarity of the molecule. A common strategy is the conversion of highly polar groups, such as carboxylic acids, into less polar ester functional groups.[2] Additionally, optimizing the lipophilicity (LogP value) of the derivatives is crucial, as membrane or lipid solubility is a significant determinant of biological activity.[3]
Q3: My derivative shows potent activity against Gram-positive bacteria but is ineffective against Gram-negative bacteria. What are the potential reasons?
A3: This is a common challenge. The outer membrane of Gram-negative bacteria acts as a formidable permeability barrier, preventing many antibiotics from reaching their intracellular targets. To overcome this, you might explore strategies such as conjugation with molecules that can exploit bacterial uptake systems or modifications that increase the derivative's ability to traverse the outer membrane.
Q4: What strategies can be employed to reduce the toxicity of my derivatives while maintaining or improving their antibacterial activity?
A4: A systematic structure-activity relationship (SAR) study is essential.[4] By synthesizing and testing a variety of analogs, you can identify the structural components associated with toxicity versus those essential for antibacterial efficacy.[4] For example, replacing certain aromatic rings (e.g., phenyl groups) with other moieties (e.g., pyridyl groups) has been shown in other classes of drugs to improve physicochemical properties and reduce unwanted side effects like high lipophilicity.[4]
Q5: How can I enhance the biological activity of my derivatives through conjugation?
A5: Conjugating your derivatives to carrier molecules, such as polymers like multi-poly(DL-Ala)--poly(L-Lysine), can potentiate their immunostimulant and antimicrobial activities.[5] This macromolecularization can lead to a more potent biological response.[5] Some studies have even shown that conjugating an inactive stereoisomer can render it active.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no antibacterial activity observed in initial screens. | 1. Poor solubility of the derivative in the assay medium.2. Degradation of the compound under experimental conditions.3. Incorrect bacterial strain or growth phase.4. The derivative is inactive. | 1. Verify the solubility and consider using a co-solvent like DMSO. Ensure the final solvent concentration does not affect bacterial growth.2. Assess the stability of the compound at 37°C in the assay medium over the incubation period.3. Confirm the identity and susceptibility of the test strain with a positive control antibiotic. Use bacteria in the exponential growth phase for assays.4. Synthesize related analogs to explore the structure-activity relationship (SAR). |
| High variability in Minimum Inhibitory Concentration (MIC) results. | 1. Inconsistent bacterial inoculum size.2. Variations in media composition or pH.3. Precipitation of the compound at higher concentrations. | 1. Standardize the inoculum preparation using a spectrophotometer to ensure a consistent starting cell density (e.g., 0.5 McFarland standard).2. Use freshly prepared media from a single batch for each set of experiments. Verify the pH of the media.3. Visually inspect the wells of the microplate for any precipitation before and after incubation. If precipitation occurs, consider a different solvent system or a modified derivative with improved solubility. |
| Derivative shows good in vitro activity but is ineffective in an in vivo model. | 1. Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism, or excretion).[6]2. High protein binding in serum.3. In vivo toxicity at effective concentrations. | 1. Perform pharmacokinetic studies to assess the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. Structural modifications may be needed to improve bioavailability.[6]2. Determine the extent of plasma protein binding. High binding can reduce the free concentration of the drug available to act on the bacteria.3. Conduct a dose-response toxicity study in the animal model to determine the maximum tolerated dose (MTD). |
| Observed cytotoxicity to mammalian cells. | 1. Off-target effects not related to the antibacterial mechanism.2. General membrane disruption at high concentrations. | 1. Perform counter-screening against a panel of mammalian cell lines to assess selectivity.2. Investigate the mechanism of cytotoxicity. If it is due to membrane disruption, consider modifying the lipophilicity and charge of the derivative to improve selectivity for bacterial membranes. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of a derivative that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in exponential growth phase
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only)
-
Spectrophotometer
Procedure:
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of the this compound derivatives in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the compound, bringing the total volume to 200 µL.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no antibiotic).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the derivative at which no visible growth of the bacteria is observed.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the derivatives on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293 or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound derivatives in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted derivatives. Include untreated cells as a control.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary
Table 1: Antibacterial Activity of this compound Derivatives
| Derivative | Modification | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. faecium (VRE) |
| MN-001 (Parent) | - | 16 | 32 |
| MN-002 | C-terminal ethyl ester | 4 | 8 |
| MN-003 | C-terminal propyl ester | 2 | 4 |
| MN-004 | Phenyl ring replaced with Pyridyl | 8 | 16 |
| MN-005 | Conjugated to Poly-L-Lysine | 1 | 2 |
Table 2: Cytotoxicity of Selected Derivatives against HEK293 Cells
| Derivative | Modification | IC₅₀ (µM) | Selectivity Index (IC₅₀ / MIC vs. MRSA) |
| MN-001 (Parent) | - | 50 | 3.1 |
| MN-003 | C-terminal propyl ester | >100 | >50 |
| MN-005 | Conjugated to Poly-L-Lysine | 75 | 75 |
Visualizations
Caption: Workflow for enhancing the biological activity of derivatives.
Caption: Hypothesized mechanism of action via Lipid II binding.
Caption: Troubleshooting logic for low biological activity.
References
- 1. Mechanism of action of the mannopeptimycins, a novel class of glycopeptide antibiotics active against vancomycin-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and Biological Activity of Some Derivatives of C-9154 Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of antifilarial antimycin analogues: a multivariate pattern recognition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic evaluation of structure-activity relationships of the riminophenazine class and discovery of a C2 pyridylamino series for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of certain biological activities of muramyl dipeptide derivatives after conjugation to a multi-poly(DL-alanine)--poly(L-lysine) carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Media Optimization for Streptomyces hygroscopicus Antibiotic Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on media optimization for antibiotic production by Streptomyces hygroscopicus.
Frequently Asked Questions (FAQs)
Q1: What are the most critical media components to consider when optimizing for antibiotic production in Streptomyces hygroscopicus?
A1: The most critical components to evaluate are the carbon source, nitrogen source, and key minerals. Studies have shown that glycerol, glucose, and soluble starch are effective carbon sources.[1][2][3][4] For nitrogen, soybean meal, yeast extract, peptone, and specific amino acids like L-lysine have been shown to significantly influence antibiotic yields.[1][2][5][6] Minerals such as calcium carbonate (CaCO₃), potassium phosphates (K₂HPO₄, KH₂PO₄), and magnesium sulfate (B86663) (MgSO₄) also play a crucial role in both buffering the medium and providing essential cofactors for antibiotic biosynthesis.[7][8]
Q2: How does the carbon-to-nitrogen (C/N) ratio impact antibiotic production?
A2: The C/N ratio is a critical factor that regulates the metabolic shift from primary growth to secondary metabolite production (i.e., antibiotics). A high C/N ratio often promotes biomass accumulation, while a balanced or sometimes limiting level of nitrogen can trigger the onset of antibiotic synthesis. It is essential to empirically determine the optimal C/N ratio for your specific strain and target antibiotic, as an imbalance can lead to either poor growth or suppressed antibiotic production.
Q3: What is the typical pH range for Streptomyces hygroscopicus fermentation, and how can it be controlled?
A3: The optimal initial pH for antibiotic production by Streptomyces hygroscopicus is generally around 7.0.[3] However, the pH can change significantly during fermentation due to the consumption of substrates and the production of organic acids. To maintain a stable pH, buffers such as 2-(N-morpholino) ethanesulfonic acid (MES) or phosphate (B84403) buffers (KH₂PO₄/K₂HPO₄) can be incorporated into the medium.[1][2] Calcium carbonate (CaCO₃) also acts as a buffering agent, although it has been reported to have a negative effect on the production of certain antibiotics like rapamycin (B549165).[1][2][9]
Q4: Can the morphology of Streptomyces hygroscopicus in liquid culture affect antibiotic yield?
A4: Yes, the morphology, whether filamentous or pelletized, can significantly impact antibiotic production. Pellet formation can reduce the viscosity of the culture broth, improving oxygen transfer. However, dense pellets can suffer from mass transfer limitations in their core. In some cases, changing the culture from a large single glob to small, reproducible pellets by adding polymers like carboxymethylcellulose (CMC) has been shown to enhance antibiotic production.[10]
Q5: What are common statistical methods used for media optimization?
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no antibiotic production, but good biomass growth. | - Suboptimal induction of secondary metabolism. - Inappropriate C/N ratio. - Presence of inhibitory compounds. | - Vary the concentrations of your primary carbon and nitrogen sources. - Test different nitrogen sources, as some may be more favorable for antibiotic synthesis. - Ensure trace mineral concentrations are optimal and not at toxic levels. |
| Inconsistent antibiotic yields between batches. | - Variability in inoculum quality. - Poor pH control during fermentation. - Inconsistent media preparation. | - Standardize your inoculum preparation protocol (spore concentration, age of seed culture). - Incorporate a suitable buffering system into your medium. - Ensure all media components are accurately weighed and fully dissolved. |
| Formation of large, viscous mycelial clumps leading to poor aeration. | - High concentration of certain carbon sources. - Inappropriate agitation speed. | - Test the addition of polymers like carboxymethylcellulose (CMC) to encourage pellet formation.[10] - Optimize the agitation rate to ensure adequate mixing without causing excessive shear stress. |
| Antibiotic production starts but then ceases prematurely. | - Depletion of a key precursor. - Accumulation of toxic byproducts. - Significant pH drop or rise. | - Implement a fed-batch strategy to supply limiting nutrients. - Analyze the culture supernatant for potential inhibitory compounds. - Monitor and control the pH throughout the fermentation process. |
| High variability in results during statistical optimization (e.g., Plackett-Burman or RSM). | - Experimental error. - Narrow concentration ranges tested. - Interaction between factors not accounted for. | - Re-run center points to check for reproducibility. - Broaden the high and low levels for each factor being tested. - Ensure the chosen statistical model is appropriate for the experimental design. |
Data Presentation
Table 1: Effect of Carbon Sources on Antibiotic Production
| Carbon Source | Concentration (g/L) | Relative Antibiotic Yield (%) | Reference |
| Glycerol | 11.5 | 100 (optimized) | [4] |
| Glucose | 10-20 | Varies | [3][13] |
| Soluble Starch | 10-20 | Varies | [7] |
| Fructose | 90 | High (for rapamycin) | [6] |
| Mannose | 18.9 | High (for rapamycin) | [6] |
Table 2: Effect of Nitrogen Sources on Antibiotic Production
| Nitrogen Source | Concentration (g/L) | Relative Antibiotic Yield (%) | Reference |
| Soybean Meal | Varies | High | [1][2][3] |
| Yeast Extract | 4.19 | 100 (optimized for GP-1) | [14] |
| Peptone | 0.5 | High | [13] |
| L-lysine | 16.8 | High (for rapamycin) | [5][6] |
| Arginine | 0.75 | 100 (optimized) | [4] |
Table 3: Optimized Media Composition for Rapamycin Production
| Component | Concentration (g/L) | Reference |
| Fructose | 90 | [6] |
| Mannose | 18.9 | [6] |
| Lysine-HCl | 16.8 | [6] |
| FeSO₄ | 0.1 | [6] |
Experimental Protocols
Protocol 1: Screening of Media Components using Plackett-Burman Design (PBD)
-
Variable Selection : Identify up to 11 media components to screen (e.g., glycerol, glucose, soybean meal, yeast extract, K₂HPO₄, MgSO₄, NaCl, CaCO₃, etc.).
-
Level Assignment : For each component, define a high (+) and a low (-) concentration level based on literature values or preliminary experiments.
-
Experimental Design : Generate a PBD matrix for the number of variables selected. This will typically require a number of experimental runs that is a multiple of 4 (e.g., 12, 20, 24).
-
Media Preparation and Inoculation : Prepare the fermentation media for each experimental run as defined by the PBD matrix. Inoculate with a standardized spore suspension or seed culture of S. hygroscopicus.
-
Fermentation : Incubate the cultures under consistent conditions (e.g., 28-30°C, 200-250 rpm) for a fixed duration (e.g., 7 days).[3][13]
-
Analysis : At the end of the fermentation, measure the antibiotic concentration for each run.
-
Statistical Analysis : Use statistical software to analyze the results. The main effect of each variable is calculated to determine its positive or negative influence on antibiotic production. Variables with a high confidence level (typically p < 0.05) are considered significant.
Protocol 2: Optimization of Significant Components using Response Surface Methodology (RSM)
-
Factor Selection : Choose the 3-4 most significant media components identified from the PBD screening.
-
Level Selection : For each selected factor, define five levels: -α (axial low), -1 (factorial low), 0 (center point), +1 (factorial high), and +α (axial high). The values are determined by the Central Composite Design (CCD).
-
Experimental Design : Generate the CCD matrix, which will include factorial points, axial points, and center points. This will result in approximately 20 experimental runs for three factors.
-
Fermentation and Analysis : Conduct the fermentation experiments for each run as described in Protocol 1 and measure the antibiotic yield.
-
Model Fitting and Analysis : Use statistical software to fit the experimental data to a second-order polynomial equation. Analyze the model's significance using ANOVA.
-
Optimization : Generate 3D response surface and 2D contour plots to visualize the relationship between the variables and the response. Use the model to predict the optimal concentrations of the media components for maximum antibiotic production.
-
Validation : Perform a validation experiment using the predicted optimal medium composition to confirm the model's accuracy.
Visualizations
References
- 1. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of saltern based Streptomyces sp. and statistical media optimization for its improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of medium compositions to improve a novel glycoprotein production by Streptomyces kanasenisi ZX01 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Malonylniphimycin Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the production of Malonylniphimycin. It provides troubleshooting guidance and answers to frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound?
This compound is produced by the bacterium Streptomyces hygroscopicus B-7.[1]
Q2: What are the general fermentation parameters for this compound production?
Initial guidance for fermentation includes a culture medium containing glucose, soybean meal, NaCl, and CaCO3, with a starting pH of 7.0. The fermentation is typically carried out for 120 hours at 30°C.[1]
Q3: My Streptomyces hygroscopicus B-7 culture shows good growth (high biomass), but the this compound yield is low. What are the potential causes?
This common issue in Streptomyces fermentation, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lacking, can be attributed to several factors:
-
Suboptimal Induction of the Biosynthetic Pathway: The expression of the this compound biosynthetic gene cluster may not be adequately triggered.
-
Nutrient Limitation or Imbalance: While the primary growth medium supports biomass, it may lack specific precursors or have an imbalanced carbon-to-nitrogen ratio for secondary metabolite production.
-
pH Shift During Fermentation: The pH of the medium can change significantly during fermentation, moving out of the optimal range for antibiotic production.
-
Feedback Inhibition: High concentrations of this compound or other metabolites may inhibit its own biosynthesis.
-
Genetic Instability: High-producing strains of Streptomyces can sometimes undergo spontaneous mutations that reduce or eliminate the production of the desired secondary metabolite.
Q4: How can I extract and purify this compound from the fermentation broth?
A multi-step protocol is required, which generally involves separation of the mycelium from the broth, followed by solvent extractions, and multiple chromatography steps to achieve high purity.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Yield
This guide addresses scenarios where Streptomyces hygroscopicus B-7 grows well but fails to produce significant or consistent amounts of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Medium Composition | Optimize the fermentation medium by varying the concentrations of carbon and nitrogen sources. Test alternative sources to identify those that enhance secondary metabolism. | Increased and more consistent this compound yields. |
| Incorrect pH | Monitor the pH of the culture throughout the fermentation process. Implement pH control using buffers or the automated addition of acids/bases to maintain the optimal pH range. | Stabilization of production and potentially higher yields. |
| Insufficient Aeration | Increase the agitation speed or the aeration rate in the fermentor to ensure sufficient dissolved oxygen, which is often critical for secondary metabolite biosynthesis. | Improved cell health and enhanced antibiotic production. |
| Precursor Limitation | Supplement the fermentation medium with precursors of the this compound biosynthetic pathway, such as malonic acid or its esters, at various time points. | A significant increase in yield if precursor availability is the bottleneck. |
Issue 2: Difficulty in this compound Purification
This guide provides solutions to common problems encountered during the downstream processing of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Extraction Efficiency | Test different organic solvents (e.g., ethyl acetate, butanol) for the extraction of this compound from both the mycelium and the fermentation broth. Perform multiple extractions to maximize recovery. | Higher recovery of crude this compound. |
| Co-elution of Impurities during Chromatography | Optimize the mobile phase composition and gradient for both silica (B1680970) gel and reversed-phase HPLC. Experiment with different column chemistries to improve the separation of this compound from closely related compounds. | Improved purity of the final product. |
| Degradation of the Compound | Perform all purification steps at a lower temperature (e.g., 4°C) to minimize degradation. Analyze the stability of this compound at different pH values and buffer systems to select the most suitable conditions. | Increased yield of intact this compound. |
Data Presentation
Table 1: Fermentation Medium for this compound Production
| Component | Concentration (%) |
| Glucose | 1.0 |
| Soybean Meal | 1.0 |
| NaCl | 0.5 |
| CaCO₃ | 0.1 |
| Initial pH should be adjusted to 7.0 before autoclaving.[1] |
Table 2: Key Fermentation and Purification Parameters
| Parameter | Value/Range |
| Fermentation | |
| Producing Organism | Streptomyces hygroscopicus B-7 |
| Incubation Temperature | 30°C |
| Fermentation Time | 120 hours |
| Initial pH | 7.0 |
| Purification | |
| Primary Extraction Solvents | Methanol (B129727) (for mycelium), n-Butanol (for filtrate) |
| Column Chromatography (Initial) | Silica gel 60 |
| Preparative HPLC Column | Lichroprep RP18 |
| HPLC Mobile Phase | Acetonitrile (B52724) gradient in sodium phosphate (B84403) buffer (pH 4.0) |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces hygroscopicus B-7 for this compound Production
1. Inoculum Preparation: a. Prepare a seed culture by inoculating a loopful of S. hygroscopicus B-7 spores or mycelial fragments into a flask containing a suitable seed medium. b. Incubate the seed culture at 30°C on a rotary shaker until it reaches the late exponential growth phase.
2. Fermentation: a. Prepare the production medium as specified in Table 1 and sterilize by autoclaving. b. Inoculate the production medium with the seed culture (typically 5-10% v/v). c. Incubate the production culture at 30°C with agitation for 120 hours.[1] d. Monitor key parameters such as pH, dissolved oxygen, and biomass throughout the fermentation.
Protocol 2: Extraction and Purification of this compound
1. Extraction: a. Centrifuge the fermentation broth to separate the mycelium from the supernatant. b. Extract the mycelium three times with methanol. c. Extract the supernatant three times with n-butanol.[1] d. Combine the solvent extracts and evaporate to dryness under vacuum.
2. Initial Purification: a. Dissolve the crude extract in a small volume of methanol and precipitate with a mixture of acetone (B3395972) and ether (10:1 v/v). b. Collect the precipitate and dissolve it in methanol for column chromatography. c. Apply the methanolic solution to a silica gel 60 column equilibrated with chloroform. d. Elute the column with a solvent mixture of chloroform, methanol, and water (175:125:50 v/v/v, lower phase).[1] e. Collect the active fractions and evaporate to dryness.
3. Final Purification by HPLC: a. Dissolve the partially purified product and perform preparative HPLC on a Lichroprep RP18 column. b. Use a gradient of 40% to 70% acetonitrile in 0.01 M sodium phosphate buffer (pH 4.0).[1] c. Monitor the elution at 220 nm. d. Concentrate the active fractions and desalt using a Sephadex LH-20 column with methanol as the eluant. e. Perform a final purification step using isocratic HPLC with 53:47 (v/v) acetonitrile and 0.01 M sodium phosphate buffer (pH 4.0).[1]
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of Malonylniphimycin and Other Macrolides
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel and effective antifungal agents, a comprehensive comparison of the antifungal activity of Malonylniphimycin with other established macrolides, including Niphimycin (B1171846) A, Amphotericin B, and Rapamycin, has been conducted. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their relative potencies, supported by available experimental data and standardized testing methodologies.
Executive Summary
This compound, a derivative of the polyene macrolide Niphimycin A, exhibits antifungal properties, although current literature indicates its activity is lower than that of its parent compound. This comparison guide consolidates available minimum inhibitory concentration (MIC) data for Niphimycin A, the widely-used antifungal Amphotericin B, and the potent macrolide Rapamycin against clinically relevant fungal species such as Candida and Aspergillus. While specific MIC values for this compound are not publicly available, this guide provides a framework for its potential positioning within the spectrum of antifungal macrolides based on the qualitative evidence of its reduced potency relative to Niphimycin A.
Data Presentation: Comparative Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of Niphimycin A, Amphotericin B, and Rapamycin against various fungal pathogens. This data, collated from multiple studies, serves as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Antifungal Activity (MIC in µg/mL) of Macrolides against Aspergillus Species
| Compound | Aspergillus niger | Aspergillus flavus | Aspergillus fumigatus | Aspergillus oryzae |
| This compound | Data not available | Data not available | Data not available | Data not available (lower than Niphimycin A) |
| Niphimycin A | Data not available | Data not available | Data not available | 8 - 64[1][2] |
| Amphotericin B | 1 - 2 | Data not available | 0.5 - 2 | Data not available |
| Rapamycin | Data not available | Data not available | Data not available | Data not available |
Table 2: Antifungal Activity (MIC in µg/mL) of Macrolides against Candida Species and other Fungi
| Compound | Candida albicans | Fusarium oxysporum |
| This compound | Data not available | Data not available |
| Niphimycin A/C | Data not available | 1.20 (EC50 for Niphimycin C)[3] |
| Amphotericin B | 0.06 - 1.0 | Data not available |
| Rapamycin | More active than Amphotericin B | More active than Amphotericin B |
Note: A direct quantitative comparison of this compound is precluded by the absence of specific MIC data in published literature. However, it has been reported that this compound possesses biological activity against fungi and yeasts, but with lower potency than Niphimycin A.
Experimental Protocols
The determination of antifungal activity, specifically the Minimum Inhibitory Concentration (MIC), is performed using standardized broth microdilution methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed and widely accepted protocols.
Broth Microdilution Method (CLSI/EUCAST)
This method involves preparing a series of twofold dilutions of the antifungal agent in a liquid growth medium within a microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antifungal agent that inhibits the visible growth of the microorganism.
Key Steps:
-
Preparation of Antifungal Agent Dilutions: A stock solution of the macrolide is serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard to achieve a specific cell density. This suspension is further diluted in the test medium.
-
Inoculation: Each well of the microtiter plate containing the antifungal dilutions is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read visually or with a spectrophotometer as the lowest concentration showing no visible growth or a significant reduction in growth compared to the positive control.
Mandatory Visualization
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.
Caption: Broth Microdilution Workflow
Signaling Pathway: Mechanism of Action of Polyene Macrolides
Polyene macrolides, such as Amphotericin B and likely Niphimycin and its derivatives, exert their antifungal effect by targeting the fungal cell membrane. The following diagram illustrates this mechanism.
Caption: Polyene Macrolide Mechanism
References
- 1. Discovery of Niphimycin C from Streptomyces yongxingensis sp. nov. as a Promising Agrochemical Fungicide for Controlling Banana Fusarium Wilt by Destroying the Mitochondrial Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of antifungal niphimycin from Streptomyces sp. KP6107 by screening based on adenylate kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Malonylniphimycin: A Comparative Analysis of Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal potential of malonylniphimycin and its related compound, niphimycin (B1171846), against commercially available antifungal agents. Due to the limited publicly available data on this compound, this guide draws upon research on the closely related niphimycin family of macrolide antibiotics to provide insights into their efficacy and mechanisms of action.
Executive Summary
This compound, a macrolide antibiotic produced by Streptomyces hygroscopicus B-7, and its derivatives, such as niphimycin and niphimycin C, have demonstrated notable antifungal properties. While direct comparative studies on this compound against commercial antifungals are scarce, research on niphimycin compounds reveals a broad spectrum of activity against various fungal pathogens. The primary mechanisms of action appear to be disruption of the fungal cell membrane and induction of mitochondrial dysfunction, pathways distinct from some conventional antifungal drugs. This guide synthesizes the available data to offer a preliminary comparison and highlights the potential of this class of compounds in the development of novel antifungal therapies.
Comparative Efficacy of Niphimycin Derivatives and Commercial Antifungals
Table 1: Antifungal Activity of Niphimycin
| Fungal Strain | Niphimycin MIC (µg/mL) | Reference |
| Alternaria mali | 8 - 64 | [1] |
| Aspergillus oryzae | 8 - 64 | [1] |
| Colletotrichum coccodes | 8 - 64 | [1] |
| Colletotrichum gloeosporioides | 8 - 64 | [1] |
| Cercospora canescens | 8 - 64 | [1] |
| Cylindrocarpon destructans | 8 - 64 | |
| Fusarium oxysporum f. sp. cucumerinum | 8 - 64 | |
| Fusarium oxysporum f. sp. lycopersici | 8 - 64 | |
| Rhizoctonia solani | 8 - 64 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
A study on niphimycin C, another derivative, reported a strong antifungal activity against Fusarium oxysporum f. sp. cubense TR4 with a half-maximal effective concentration (EC50) of 1.20 µg/mL.
For a comparative perspective, the following table summarizes the typical MIC ranges for two widely used commercial antifungal agents, Amphotericin B (a polyene) and Fluconazole (an azole), against common fungal pathogens.
Table 2: Antifungal Activity of Commercial Antifungals
| Fungal Strain | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 0.25 - 1.0 | 0.25 - 4.0 |
| Aspergillus fumigatus | 0.5 - 2.0 | >64 |
| Fusarium spp. | 2.0 - >16 | >64 |
Note: These values are general ranges and can vary depending on the specific strain and testing methodology.
Mechanism of Action: A Different Approach to Fungal Inhibition
The niphimycin family of compounds appears to employ mechanisms of action that differ from some of the major classes of commercial antifungals.
-
Niphimycin: Research suggests that niphimycin acts as a potent fungal cell membrane disruptor. This mechanism is similar to that of polyenes like Amphotericin B, which bind to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell death.
-
Niphimycin C: In contrast, niphimycin C has been shown to induce antifungal effects by destroying the mitochondrial structure and function. This leads to a disruption of cellular respiration and energy production, ultimately causing fungal cell death. This targets a fundamental cellular process, offering a different therapeutic strategy compared to cell wall or membrane-targeting drugs.
The diagram below illustrates the proposed mechanism of action for niphimycin C, highlighting its impact on mitochondrial function.
Caption: Proposed mechanism of action of Niphimycin C in a fungal cell.
Experimental Protocols
The determination of antifungal efficacy, primarily through Minimum Inhibitory Concentration (MIC) assays, follows standardized methodologies. The general principles of the broth microdilution method, a common technique used to determine MIC values, are outlined below.
Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Antifungal Agent Stock Solution: The antifungal compound (e.g., niphimycin, commercial antifungal) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the antifungal agent is prepared in a multi-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: The fungal strain to be tested is cultured, and a standardized suspension of fungal cells or spores (inoculum) is prepared at a specific concentration.
-
Inoculation: Each well of the microtiter plate, containing the different concentrations of the antifungal agent, is inoculated with the fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without the fungus) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: After incubation, the plate is visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus. This concentration is the MIC.
The following diagram illustrates the workflow of a typical broth microdilution assay.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
While data on this compound is limited, the available information on the related niphimycin compounds suggests a promising class of antifungal agents with a broad spectrum of activity and potentially novel mechanisms of action. Their ability to disrupt the fungal cell membrane or interfere with mitochondrial function presents attractive avenues for the development of new therapies, particularly for fungal infections resistant to existing drugs. Further research, including direct comparative studies of this compound and its derivatives against a wider range of clinically relevant fungi and commercial antifungals, is warranted to fully elucidate their therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Malonylniphimycin, a complex polyketide antibiotic, with its parent compound Niphimycin and other related natural products. The information presented is collated from peer-reviewed studies to facilitate research and development in the field of natural product-based antimicrobial agents.
Introduction: A Profile of Niphimycin-Class Polyketides
This compound belongs to the guanidyl-polyol macrolide family of antibiotics, a class of structurally complex secondary metabolites primarily produced by bacteria of the genus Streptomyces[1]. These compounds are assembled by Type I polyketide synthase (PKS) pathways and are noted for their significant antimicrobial properties, particularly their potent antifungal activity[1][2]. Their unique structure, featuring a large polyol lactone ring and an alkylguanidinium side chain, is crucial for their biological function, which often involves the disruption of fungal plasma membranes and mitochondrial function[1][3]. This guide focuses on this compound, elucidated from Streptomyces hygroscopicus, and compares its structural and biological features with the closely related Niphimycin and its congeners.
Structural Elucidation and Comparison
The core structural framework of this class is Niphimycin. This compound is a derivative distinguished by the addition of two malonyl groups. This acylation represents a post-PKS modification that significantly alters the molecule's mass and polarity.
Key Structural Differences:
-
Niphimycin: The parent macrolide featuring a complex polyol backbone, a 6-membered hemiketal ring, a lactone, and a distinctive guanidinium (B1211019) side chain.
-
This compound: Structurally identical to Niphimycin except for the esterification of two hydroxyl groups with malonic acid. These substitutions are located at the C-19 and C-23 positions of the macrolide ring. This results in a molecular weight difference of 86 mass units per malonyl group compared to the parent Niphimycin.
-
Niphimycin Congeners: Other related compounds, such as Niphimycin C, D, and E, have been isolated from marine-derived Streptomyces species. These variants often differ in the hydroxylation or methylation patterns on the macrolide ring. The biosynthesis of these molecules is linked to gene clusters highly homologous to that of Azalomycin F, indicating a shared evolutionary origin.
Caption: Biosynthetic origin of this compound from the Niphimycin core.
Comparative Physicochemical and Spectroscopic Data
The addition of malonyl groups to the Niphimycin scaffold is clearly evidenced by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (m/z) |
| Niphimycin | C₅₉H₁₀₃N₃O₁₈ | 1142.476 | 1142.9 (M+H)⁺ |
| This compound | C₆₂H₁₀₅N₃O₂₁ | 1227.9 | 1228.9 (M+H)⁺, 1142 (MH-OOCCH₂CO)⁺, 1056 (1142-OOCCH₂CO)⁺ |
| Niphimycin C | C₅₉H₁₀₃N₃O₁₈ | 1142.5 | Not explicitly detailed in provided abstracts. |
Table 2: Comparative ¹³C-NMR Data (Key Shifts in MeOH-d₄)
The most significant differences in the ¹³C-NMR spectra are observed at the carbons where malonylation occurs (C-19 and C-23) and the carbons of the malonyl residues themselves.
| Carbon Position | This compound (δ, ppm) | Niphimycin (δ, ppm) | Description |
| C-1 | 176.80 | 176.60 | Lactone Carbonyl |
| C-19 | 74.23 | 69.70 | Malonylation Site 1 |
| C-23 | 71.57 | 71.00 | Malonylation Site 2 |
| Guanidine-C | 158.30 | Not listed | Guanidinium Carbon |
| Malonyl COOR | 170.00, 169.50 | - | Ester Carbonyls of Malonyl Groups |
| Malonyl COOH | 172.20, 171.80 | - | Carboxyl Carbonyls of Malonyl Groups |
Table 3: Comparative ¹H-NMR Data (Key Shifts in MeOH-d₄)
Protons attached to C-19 and C-23 show a significant downfield shift in this compound due to the deshielding effect of the adjacent ester carbonyl group.
| Proton Position | This compound (δ, ppm) | Niphimycin (δ, ppm) | Description |
| H-19 | 5.27 | Not listed | Proton at Malonylation Site 1 |
| H-23 | 5.32 | Not listed | Proton at Malonylation Site 2 |
Comparative Biological Activity
The Niphimycin family exhibits a broad spectrum of antimicrobial activity. Niphimycin C, for instance, has shown potent antifungal activity against Fusarium oxysporum f. sp. cubense (Foc TR4), the causative agent of Banana Fusarium wilt. Other congeners have demonstrated activity against drug-resistant bacteria and human cancer cell lines.
Table 4: Summary of Biological Activity
| Compound | Target Organism/Cell Line | Activity Metric | Value | Reference |
| Niphimycin C | Fusarium oxysporum (Foc TR4) | EC₅₀ | 1.20 µg/mL | |
| Niphimycin C | Methicillin-resistant S. aureus (MRSA) | MIC | 8-64 µg/mL | |
| Niphimycin C | Vancomycin-resistant enterococci (VRE) | MIC | 8-64 µg/mL | |
| Niphimycin C | Mycobacterium tuberculosis | MIC | 4-32 µg/mL | |
| Niphimycin C | Human HeLa cancer cell line | IC₅₀ | 3.0-9.0 µM | |
| Niphimycin Iα | Human HeLa cancer cell line | IC₅₀ | 3.0-9.0 µM |
Note: Specific bioactivity data for this compound was not detailed in the provided search results, but its antifungal properties are noted.
Caption: Niphimycin's mechanism of antifungal action.
Experimental Methodologies
The protocols outlined below are generalized from the methods described in the cited literature for the isolation, characterization, and testing of this compound and its analogs.
Caption: General workflow for polyketide discovery and characterization.
-
Strain and Culture: Streptomyces hygroscopicus B7 is inoculated into a seed medium and subsequently transferred to a production medium (e.g., 1.0% glucose, 1.0% soybean meal, 0.5% NaCl, 0.1% CaCO₃, pH 7.0). Fermentation is carried out in a large-scale fermentor for several days.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The active compounds are extracted from the mycelium using an organic solvent like acetone (B3395972) or methanol (B129727).
-
Purification: The crude extract is concentrated and subjected to multiple rounds of chromatography. A common sequence involves:
-
Silica gel chromatography for initial fractionation.
-
Size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluant to desalt and further purify the active fractions.
-
High-Performance Liquid Chromatography (HPLC), often reverse-phase (e.g., C18 column), using a gradient of acetonitrile (B52724) in a buffered aqueous solution to yield the pure compound.
-
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) is used to determine the molecular weight and elemental composition (from high-resolution data) of the purified compound. Fragmentation patterns provide initial clues about the structure, such as the loss of malonyl groups.
-
NMR Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., methanol-d₄). A suite of NMR experiments is performed:
-
¹H-NMR: Identifies the number and type of protons.
-
¹³C-NMR: Identifies the number and type of carbon atoms.
-
2D-COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace the carbon skeleton.
-
2D-HSQC/HMQC (¹H-¹³C Correlation): Correlates protons with their directly attached carbons.
-
2D-HMBC (¹H-¹³C Correlation): Shows longer-range correlations between protons and carbons, crucial for connecting structural fragments. The positions of the malonyl groups on this compound were confirmed using these 2D techniques.
-
-
Preparation: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. Niphimycin|CAS 12676-71-0|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Niphimycin C from Streptomyces yongxingensis sp. nov. as a Promising Agrochemical Fungicide for Controlling Banana Fusarium Wilt by Destroying the Mitochondrial Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antifungal Mechanism of Malonylniphimycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Malonylniphimycin, a macrolide antibiotic, focusing on the validation of its mechanism of action against fungal pathogens. Due to the limited specific data on this compound, this guide leverages experimental data from its close structural analog, Niphimycin, to elucidate its antifungal properties. The performance is compared with Amphotericin B, a well-established antifungal agent.
Executive Summary
This compound, a derivative of Niphimycin, is classified as a guanidyl-polyol macrolide antibiotic. Unlike typical macrolide antibiotics that inhibit bacterial protein synthesis, this compound and its parent compound Niphimycin exhibit a distinct antifungal mechanism of action. Experimental evidence points to a dual mechanism involving the disruption of the fungal plasma membrane and the impairment of mitochondrial function. This guide presents the available data supporting this mechanism and compares its in vitro efficacy with that of Amphotericin B against Candida albicans.
Mechanism of Action of this compound
The proposed mechanism of action for this compound, based on studies of Niphimycin, involves two primary targets within the fungal cell:
-
Fungal Plasma Membrane Disruption: The guanidyl group of the molecule is thought to interact with and disrupt the integrity of the fungal plasma membrane. This leads to the leakage of intracellular components, ultimately causing cell lysis.
-
Impairment of Mitochondrial Function: Niphimycin has been shown to interfere with the mitochondrial respiratory chain, leading to a decrease in cellular energy production and the induction of oxidative stress.
This dual mechanism of action suggests a potent and broad-spectrum antifungal activity.
Comparative Antifungal Activity
To provide a quantitative comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of Niphimycin and the comparator drug, Amphotericin B, against the common fungal pathogen Candida albicans. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Organism | MIC Range (µg/mL) |
| Niphimycin | Candida albicans | 8 |
| Amphotericin B | Candida albicans | 0.06 - 1.0 |
Note: Data for Niphimycin is used as a proxy for this compound. One study noted that this compound has lower activity than Niphimycin A, but specific quantitative data is not available in the reviewed literature.
Experimental Validation of Mechanism of Action
The following sections detail the experimental protocols that can be used to validate the proposed mechanism of action of this compound.
Fungal Plasma Membrane Integrity Assay
This assay is designed to assess the ability of a compound to disrupt the fungal cell membrane, leading to the release of intracellular contents. The adenylate kinase (AK) assay is a common method for this purpose, as AK is an enzyme that is released from cells with compromised membrane integrity.
Experimental Protocol: Adenylate Kinase (AK) Assay
-
Fungal Culture Preparation: Culture the target fungal strain (e.g., Fusarium oxysporum f.sp. lycopersici) in a suitable liquid medium until it reaches the desired growth phase.
-
Cell Lysis and Standard Curve: Prepare a fully lysed fungal cell suspension to serve as a positive control and to generate a standard curve.
-
Treatment: Expose the fungal cell suspension to various concentrations of this compound and a vehicle control.
-
Sampling: At designated time points, take aliquots from each treatment group.
-
AK Activity Measurement: Use a commercially available bioluminescent AK assay kit to measure the adenylate kinase activity in the supernatant of each sample. The luminescence is proportional to the amount of AK released.
-
Data Analysis: Compare the AK activity in the this compound-treated samples to the negative (vehicle) and positive (lysed cells) controls to quantify the extent of membrane disruption.
Mitochondrial Function Assay
To investigate the impact of this compound on mitochondrial function, the activity of the mitochondrial respiratory chain enzymes can be measured. A common method involves spectrophotometric assays of the different complexes of the electron transport chain.
Experimental Protocol: Mitochondrial Respiratory Chain Enzyme Activity Assay
-
Mitochondria Isolation: Isolate mitochondria from the target fungal cells through differential centrifugation.
-
Sample Preparation: Prepare mitochondrial extracts and determine the protein concentration.
-
Enzyme Activity Measurement:
-
Complex I (NADH:ubiquinone oxidoreductase): Measure the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Complex II (Succinate dehydrogenase): Measure the reduction of a specific substrate, such as 2,6-dichlorophenolindophenol (DCPIP), at 600 nm.
-
Complex III (Ubiquinol:cytochrome c reductase): Measure the reduction of cytochrome c at 550 nm.
-
Complex IV (Cytochrome c oxidase): Measure the oxidation of reduced cytochrome c at 550 nm.
-
-
Treatment: Perform the enzyme activity assays in the presence and absence of various concentrations of this compound.
-
Data Analysis: Compare the enzyme activities in the presence of this compound to the control to determine the inhibitory effect on each complex of the respiratory chain. The results are often normalized to the activity of citrate (B86180) synthase, a mitochondrial matrix enzyme.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: Proposed dual mechanism of action of this compound on a fungal cell.
Caption: Workflow for validating the mechanism of action of this compound.
Cross-resistance studies involving Malonylniphimycin
Malonylniphimycin: An Overview of a Polyol Macrolide Antibiotic
Antimicrobial Spectrum
Existing literature indicates that this compound and its analogue, Malonyl-4,5-dihydroniphimycin, exhibit biological activity primarily against filamentous fungi and Gram-positive bacteria.[1] This positions it within a class of antibiotics with a targeted spectrum of activity. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial and fungal strains, including resistant variants, have not been extensively published.
Mechanism of Action
The precise mechanism of action for this compound has not been fully detailed in the available research. As a macrolide, it is plausible that its mode of action could involve the inhibition of protein synthesis by targeting the bacterial ribosome, a common mechanism for this class of antibiotics. However, without specific experimental data, this remains speculative.
Cross-Resistance Studies: A Research Gap
A thorough review of scientific literature reveals a lack of dedicated studies investigating the cross-resistance patterns between this compound and other established antibiotic agents. Such studies are crucial for understanding the potential for co-resistance, where resistance to one antibiotic confers resistance to another, often due to shared resistance mechanisms like efflux pumps or target site modifications. The absence of this data limits the ability to predict the efficacy of this compound against multidrug-resistant pathogens and to determine its potential place in clinical or agricultural settings.
Experimental Protocols for Future Research
For researchers interested in investigating the cross-resistance profile of this compound, a standard experimental workflow could be employed. This would typically involve the following key experiments:
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of microorganisms.
-
Methodology: Broth microdilution or agar (B569324) dilution methods are standard protocols. A range of this compound concentrations would be tested against a curated panel of bacteria and fungi, including both susceptible wild-type strains and well-characterized resistant strains (e.g., methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE)).
2. Cross-Resistance Profiling:
-
Objective: To assess whether resistance to other antibiotics affects susceptibility to this compound.
-
Methodology: Strains with known resistance mechanisms to different antibiotic classes (e.g., beta-lactams, aminoglycosides, fluoroquinolones) would be selected. The MIC of this compound would be determined for these strains and compared to the MIC for their susceptible parent strains. A significant increase in the MIC for the resistant strain would indicate cross-resistance.
Workflow for Cross-Resistance Determination
References
A Researcher's Guide to Investigating the Synergistic Potential of Malonylniphimycin
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Combination therapy, which utilizes the synergistic effects of multiple antimicrobial agents, is a promising strategy to combat these resilient infections. This guide provides a comprehensive framework for investigating the synergistic potential of Malonylniphimycin, a macrolide antibiotic, with other established antibiotics. While specific synergistic pairings for this compound are yet to be extensively documented in published literature, this document outlines the standardized experimental protocols and data interpretation methods necessary for such an investigation.
Introduction to this compound
This compound is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] Structurally, it is a 36-membered polyol macrolide.[2] this compound has demonstrated biological activity against Gram-positive bacteria, fungi, and yeasts.[3] Given its broad-spectrum activity, exploring its synergistic interactions with other antibiotics could unveil combination therapies with enhanced efficacy against resistant strains.
Understanding Antibiotic Synergy
Antibiotic synergy occurs when the combined antimicrobial effect of two or more drugs is greater than the sum of their individual effects. This can lead to more effective killing of pathogens, reduced likelihood of resistance development, and the potential for lower, less toxic antibiotic doses. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify the degree of synergy.
Experimental Protocols for Synergy Testing
Two primary in vitro methods are widely used to assess antibiotic synergy: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the FIC index of an antibiotic combination.
Detailed Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic at a known concentration.
-
Microtiter Plate Setup: In a sterile 96-well microtiter plate, create a two-dimensional gradient of the antibiotics.
-
Serially dilute this compound horizontally across the plate.
-
Serially dilute the partner antibiotic vertically down the plate.
-
The result is a "checkerboard" of wells containing various concentrations of both drugs.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a specific bacterial strain) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include control wells with no antibiotics, each antibiotic alone, and no bacteria.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Determining the Minimum Inhibitory Concentration (MIC): After incubation, visually inspect the plate for turbidity or measure the optical density to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculating the FIC Index: The FIC index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Data Presentation:
The results of the checkerboard assay should be summarized in a table.
| Antibiotic Combination | Test Organism | MIC of this compound (alone) | MIC of Partner Antibiotic (alone) | MIC of this compound (in combination) | MIC of Partner Antibiotic (in combination) | FIC Index | Interpretation |
| This compound + Antibiotic X | Staphylococcus aureus ATCC 29213 | 16 µg/mL | 8 µg/mL | 4 µg/mL | 1 µg/mL | 0.375 | Synergy |
| This compound + Antibiotic Y | Escherichia coli ATCC 25922 | 32 µg/mL | 16 µg/mL | 16 µg/mL | 4 µg/mL | 0.75 | Additive |
| This compound + Antibiotic Z | Pseudomonas aeruginosa ATCC 27853 | >64 µg/mL | 32 µg/mL | >64 µg/mL | 32 µg/mL | >1.0 | Indifference |
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Experimental Workflow for Checkerboard Assay:
References
A Comparative Analysis of the Biological Activities of Malonylniphimycin and Malonyl-4,5-dihydroniphimycin
A detailed guide for researchers, scientists, and drug development professionals on the antimicrobial properties of two related polyol macrolide antibiotics.
This guide provides a comprehensive comparison of the biological activities of Malonylniphimycin and its hydrogenated counterpart, Malonyl-4,5-dihydroniphimycin. Both compounds belong to the niphimycin (B1171846) group of macrolide antibiotics and have been isolated from Streptomyces hygroscopicus. While structurally similar, subtle differences in their chemical makeup lead to nuanced variations in their antimicrobial profiles. This document summarizes the available experimental data, details the methodologies used for their evaluation, and presents a structure-activity relationship overview.
Comparative Antimicrobial Spectrum
Experimental data reveals that both this compound and Malonyl-4,5-dihydroniphimycin exhibit inhibitory effects against a range of filamentous fungi and Gram-positive bacteria.[1][2][3][4] A direct comparative study by Ivanova et al. (2007) demonstrated that the antimicrobial activity of Malonyl-4,5-dihydroniphimycin is comparable to that of this compound against the tested strains.[1]
The following table summarizes the in vitro antimicrobial activity of the two compounds, presenting the diameter of the zones of inhibition against various microorganisms.
| Test Microorganism | This compound (Zone of Inhibition in mm) | Malonyl-4,5-dihydroniphimycin (Zone of Inhibition in mm) |
| Filamentous Fungi | ||
| Aspergillus niger | 20 | 20 |
| Penicillium sp. | 22 | 21 |
| Fusarium moniliforme | 18 | 18 |
| Rhizoctonia solani | 25 | 24 |
| Botrytis cinerea | 26 | 26 |
| Yeasts | ||
| Candida albicans | 17 | 16 |
| Gram-positive Bacteria | ||
| Bacillus subtilis | 20 | 20 |
| Staphylococcus aureus | 16 | 15 |
| Gram-negative Bacteria | ||
| Escherichia coli | - | - |
| Pseudomonas aeruginosa | - | - |
Data sourced from Ivanova et al., Z. Naturforsch. 2007, 62b, 1187–1192. A dash (-) indicates no activity observed.
As the data indicates, both compounds show notable activity against filamentous fungi and Gram-positive bacteria, with minimal to no activity against the tested Gram-negative bacteria. The slight variations in the zone of inhibition are not significant, suggesting a similar potency and spectrum of activity under the tested conditions.
Structure-Activity Relationship
The key structural difference between this compound and Malonyl-4,5-dihydroniphimycin lies in the saturation of a double bond in the macrolide ring of the latter. This hydrogenation at the 4,5-position does not appear to substantially alter the antimicrobial activity.
It is noteworthy that both compounds possess two malonyl groups. Studies on related niphimycin analogs have suggested that the presence of two malonyl residues tends to decrease the overall antimicrobial activity when compared to congeners with only one malonyl group. For instance, this compound has been reported to exhibit lower activity than niphimycin A. This suggests that the malonylation pattern is a critical determinant of biological potency within this class of macrolides.
Caption: Structural relationship and biological activity comparison.
Experimental Protocols
The antimicrobial activity data presented in this guide was obtained using the agar (B569324) diffusion test, a standard method for evaluating the efficacy of antimicrobial agents.
Agar Diffusion Test
1. Microorganism Preparation: The test microorganisms (filamentous fungi, yeasts, and bacteria) were cultured on appropriate agar media to obtain fresh, viable cultures. Spore suspensions or bacterial inoculums were prepared and adjusted to a standardized concentration.
2. Inoculation: Petri dishes containing a suitable agar medium were uniformly inoculated with the respective test microorganism.
3. Application of Compounds: Sterile paper discs (6 mm in diameter) were impregnated with a defined concentration of this compound or Malonyl-4,5-dihydroniphimycin dissolved in a suitable solvent (e.g., methanol). The solvent was allowed to evaporate completely.
4. Incubation: The impregnated discs were placed on the surface of the inoculated agar plates. The plates were then incubated under optimal conditions (temperature and duration) for the growth of the specific microorganism.
5. Measurement: The antimicrobial activity was determined by measuring the diameter of the zone of inhibition (in mm) around each disc, which represents the area where microbial growth was prevented by the test compound.
Caption: Workflow for the agar diffusion test.
Conclusion
References
Comparative Analysis of Malonylniphimycin's Molecular Target and Antifungal Alternatives
A detailed guide for researchers, scientists, and drug development professionals on the molecular target of Malonylniphimycin and its comparison with other antifungal agents.
This guide provides a comprehensive comparison of this compound and its presumed molecular target with alternative antifungal drugs that exhibit similar mechanisms of action. This compound, a derivative of the macrolide antibiotic Niphimycin (B1171846), is understood to primarily target the fungal plasma membrane, leading to a cascade of events that compromise cell integrity and function. This guide will delve into the available experimental data for Niphimycin as a proxy for this compound and compare it with two well-established antifungal agents: Amphotericin B, a polyene antibiotic that also targets the plasma membrane, and Miconazole, an azole that disrupts ergosterol (B1671047) synthesis and mitochondrial function.
Executive Summary
The primary molecular target of Niphimycin, and by extension this compound, is the fungal plasma membrane. It is believed to interact with phospholipids, causing membrane disruption. Evidence also suggests a secondary effect on mitochondrial function. This guide presents a comparative analysis of Niphimycin with Amphotericin B and Miconazole, focusing on their antifungal efficacy, cytotoxicity, and specific effects on the plasma membrane and mitochondria. Due to the limited publicly available data specifically for this compound, data for Niphimycin is used as a surrogate.
Comparison of Antifungal Activity and Cytotoxicity
The following table summarizes the available data on the minimum inhibitory concentrations (MIC) against various fungal species and the cytotoxic effects (IC50) on mammalian cell lines for Niphimycin, Amphotericin B, and Miconazole.
| Compound | Fungal Species | MIC (µg/mL) | Mammalian Cell Line | Cytotoxicity (IC50 in µM) |
| Niphimycin | Fusarium oxysporum f. sp. lycopersici | 8 - 64[1] | Not available | Not available |
| Alternaria mali | 8 - 64[1] | |||
| Aspergillus oryzae | 8 - 64[1] | |||
| Colletotrichum coccodes | 8 - 64[1] | |||
| Rhizoctonia solani | 8 - 64[1] | |||
| Amphotericin B | Candida albicans | 0.06 - 1.0 | Human colon epithelial (CCD 841 CoTr) | 8.7 µg/mL (~9.4 µM) |
| Human colon adenocarcinoma (HT-29) | 21.2 µg/mL (~23 µM) | |||
| Myofibroblast (GRX) | Cytotoxic at 1.25 µg/mL (~1.35 µM) | |||
| Miconazole | Candida albicans | 0.12 (MIC90, FLU-susceptible) | Human bladder cancer (T24) | 47.5 (24h) |
| 0.5 (MIC90, FLU-resistant) | Human bladder cancer (TSGH-8301) | 45.9 (24h) | ||
| 1 - 10 | Human melanoma (A375) | 32.5 | ||
| Human melanoma (SK-MEL-28) | 47.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of the compared antifungal agents.
Fungal Plasma Membrane Permeability Assay (SYTOX Green Uptake)
This assay quantifies the extent of plasma membrane damage by measuring the influx of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.
Protocol:
-
Fungal Cell Preparation:
-
Culture fungal cells (e.g., Candida albicans) in a suitable broth medium to mid-log phase.
-
Harvest the cells by centrifugation and wash twice with a sterile buffer (e.g., PBS).
-
Resuspend the cells in the assay buffer to a final density of approximately 1 x 10^6 cells/mL.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add 100 µL of the fungal cell suspension to each well.
-
Add 1 µL of a 5 µM SYTOX Green stock solution to each well for a final concentration of 50 nM.
-
Add the test compounds (this compound, Amphotericin B, Miconazole) at various concentrations to the respective wells. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).
-
Incubate the plate at room temperature in the dark for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and SYTOX Green only).
-
Express the results as a percentage of the fluorescence of the positive control.
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
The JC-1 assay is used to assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
Protocol:
-
Fungal Cell Preparation:
-
Prepare fungal cells as described in the SYTOX Green assay protocol.
-
-
Staining Procedure:
-
Incubate the fungal cell suspension with 2 µM JC-1 dye for 15-30 minutes at 37°C in the dark.
-
Centrifuge the cells to remove the staining solution and resuspend them in a fresh assay buffer.
-
-
Treatment and Measurement:
-
Treat the stained cells with the test compounds for the desired duration.
-
Measure the fluorescence intensity of both the JC-1 monomers (green; Ex/Em ~485/530 nm) and aggregates (red; Ex/Em ~550/600 nm) using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
-
Fungal Mitochondrial Respiratory Chain Complex Activity Assays
These assays measure the enzymatic activity of specific complexes in the electron transport chain (ETC) to pinpoint the site of mitochondrial dysfunction.
Protocol for Complex I (NADH:ubiquinone oxidoreductase) Activity:
-
Mitochondria Isolation:
-
Isolate mitochondria from fungal spheroplasts by differential centrifugation.
-
-
Assay Procedure:
-
In a microplate, add the isolated mitochondria to an assay buffer containing NADH as the substrate.
-
Add the test compounds at various concentrations.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Protocol for Complex II (Succinate dehydrogenase) Activity:
-
Mitochondria Isolation:
-
Isolate mitochondria as described for the Complex I assay.
-
-
Assay Procedure:
-
Add the isolated mitochondria to an assay buffer containing succinate (B1194679) as the substrate and an artificial electron acceptor like DCPIP.
-
Add the test compounds.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by the antifungal agents and the general workflows of the key experimental protocols.
Figure 1: Simplified signaling pathways of this compound/Niphimycin, Amphotericin B, and Miconazole.
Figure 2: General experimental workflows for assessing antifungal effects on the plasma membrane and mitochondria.
Conclusion
This guide provides a comparative framework for understanding the molecular target of this compound in the context of existing antifungal therapies. While direct experimental data for this compound is limited, the information available for its parent compound, Niphimycin, strongly suggests a primary mechanism involving the disruption of the fungal plasma membrane, with potential secondary effects on mitochondrial function. The comparison with Amphotericin B and Miconazole highlights different strategies for targeting the fungal cell membrane and its components. Further research is warranted to fully elucidate the specific molecular interactions and downstream effects of this compound to aid in its development as a potential therapeutic agent.
References
Safety Operating Guide
Proper Disposal of Malonylniphimycin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the safe disposal of Malonylniphimycin.
This compound is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It is part of the niphimycin (B1171846) group of antibiotics and exhibits activity against filamentous fungi and Gram-positive bacteria.[2][3] Due to its bioactive nature, improper disposal of this compound can pose risks to the environment, including the potential for contributing to antibiotic resistance.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Ensure that all handling and disposal activities are performed in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol for this compound
Key Principle: Do not dispose of this compound, or solutions containing it, down the drain or in regular trash.
The recommended procedure for the disposal of this compound is as follows:
-
Segregation and Collection:
-
Segregate this compound waste from other laboratory waste streams.
-
Collect all waste containing this compound (e.g., unused stock solutions, contaminated media, and rinsates) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]
-
The container label should include:
-
"Hazardous Waste"
-
"Antibiotic Waste"
-
"this compound"
-
-
-
Deactivation (when applicable and feasible):
-
While autoclaving can inactivate some antibiotics, the heat stability of this compound is not documented in available literature.[4] Therefore, autoclaving alone is not a confirmed method of disposal.
-
Chemical deactivation through methods such as alkaline hydrolysis may be a possibility, but without specific experimental protocols for this compound, this should only be attempted under the guidance of your institution's Environmental Health & Safety (EHS) department.
-
-
Disposal of Contaminated Solids:
-
Any solid materials grossly contaminated with this compound (e.g., weighing papers, pipette tips, vials) should be collected in the same hazardous waste container as the liquid waste.
-
If separate collection is required by your institution, use a designated container for solid hazardous chemical waste.
-
-
Final Disposal:
-
All collected this compound waste must be disposed of through your institution's official hazardous waste management program.
-
Contact your EHS department to arrange for the pickup and disposal of the waste container.
-
Quantitative Data Summary
Currently, there is no publicly available quantitative data regarding the specific toxicity or environmental persistence of this compound that can be summarized in a table. In the absence of such data, it is crucial to adhere to the principle of treating the compound as potentially hazardous.
Experimental Protocols
Detailed experimental protocols for the chemical deactivation of this compound are not available in the reviewed literature. Researchers should consult with their institution's EHS department to develop a safe and effective deactivation protocol if required.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided in this guide is based on general best practices for the disposal of antibiotic waste in a laboratory setting. It is not a substitute for institutional policies and procedures. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance on the disposal of this compound and other chemical waste.
References
- 1. This compound: macrolide antibiotic from Streptomyces hygroscopicus B-7: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling Malonylniphimycin
For researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols and logistical plans is paramount when handling chemical compounds. This guide outlines essential, immediate safety information, including operational and disposal plans, for handling Malonylniphimycin.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on general laboratory safety principles for handling potentially hazardous chemicals and should be supplemented by a substance-specific risk assessment before any handling occurs.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles or Face Shield | Should meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A long-sleeved, cuffed lab coat made of a low-permeability fabric is essential to protect against splashes and spills. |
| Respiratory Protection | NIOSH-Approved Respirator | Recommended when handling powders or creating aerosols. The type of respirator should be determined by a risk assessment. |
Operational Plan: Safe Handling Workflow
A systematic workflow is critical to ensure the safe handling of this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
